Deltasonamide 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H39ClN6O4S2 |
|---|---|
Molecular Weight |
647.3 g/mol |
IUPAC Name |
4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35) |
InChI Key |
FWBBCSKXUXMTJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(CC2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Deltasonamide 1: A Technical Guide to its Mechanism of Action on PDEδ
Executive Summary: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, yet it has remained a challenging therapeutic target. An alternative strategy to direct KRAS inhibition is to target its essential trafficking chaperone, the phosphodiesterase 6 delta subunit (PDEδ). PDEδ binds to the farnesyl tail of KRAS, acting as a solubilizing factor that transports it from endomembranes to the plasma membrane, a critical step for its signaling function. Deltasonamide 1 is a high-affinity, third-generation small molecule inhibitor that potently disrupts the KRAS-PDEδ interaction. By competitively occupying the farnesyl-binding pocket of PDEδ with picomolar affinity, this compound effectively sequesters PDEδ, leading to the mislocalization of KRAS, suppression of downstream oncogenic signaling, and inhibition of tumor cell proliferation. This guide provides an in-depth analysis of its mechanism, supporting quantitative data, and the experimental protocols used for its characterization.
The Role of PDEδ in KRAS Signaling
KRAS proteins require post-translational modification by farnesylation at their C-terminal CAAX box to associate with cellular membranes. While this lipid anchor is necessary, it is not sufficient for proper localization to the plasma membrane where KRAS engages its downstream effectors. The guanine nucleotide dissociation inhibitor (GDI)-like solubilizing factor, PDEδ, possesses a deep hydrophobic pocket that specifically binds the farnesyl moiety of KRAS.[1]
This interaction allows PDEδ to act as a cytoplasmic chaperone, extracting farnesylated KRAS from endomembranes and trafficking it through the cytosol.[1][2] At the plasma membrane, the GTP-bound form of the Arf-like protein 2 (Arl2) binds to PDEδ, inducing an allosteric conformational change that releases the KRAS cargo, allowing it to signal.[3][4][5] Inhibition of the initial PDEδ-KRAS interaction is therefore a compelling strategy to abrogate oncogenic KRAS signaling.[2][6]
This compound: Mechanism of Action
This compound functions as a potent competitive inhibitor of the PDEδ-KRAS protein-protein interaction.
-
High-Affinity Binding: this compound binds directly and with very high affinity to the hydrophobic farnesyl-binding pocket of PDEδ. This interaction is characterized by a dissociation constant (KD) in the picomolar range, indicating a highly stable complex.[7] This potent binding is attributed to the formation of up to seven hydrogen bonds between the inhibitor and amino acid residues within the PDEδ pocket.[7]
-
Disruption of KRAS Trafficking: By occupying the binding pocket, this compound prevents PDEδ from sequestering and solubilizing farnesylated KRAS. This leads to the accumulation of KRAS on endomembranes and prevents its enrichment at the plasma membrane.[1]
-
Resistance to Arl2-Mediated Release: A significant challenge with earlier generation PDEδ inhibitors was their rapid ejection from the binding pocket by the release factor Arl2-GTP. The Deltasonamide chemotype was specifically optimized for high-affinity binding, which confers significant resistance to this Arl2-mediated release, leading to a more sustained inhibitory effect within the cell.[7][8]
The direct consequence of this action is the functional inactivation of KRAS due to its inability to reach its primary site of action. This leads to the downstream suppression of critical oncogenic signaling cascades.
Quantitative Data
The efficacy of this compound and related compounds has been quantified through various biophysical and cellular assays.
| Table 1: PDEδ Inhibitor Binding Affinities | |||
| Compound | Target | Dissociation Constant (KD) | Method |
| This compound | PDEδ | 203 pM | Not Specified |
| Deltasonamide 2 | PDEδ | 385 ± 52 pM | Not Specified[2] |
| Deltarasin | PDEδ | 38 ± 16 nM | Not Specified[2] |
| Table 2: Cellular Activity of PDEδ Inhibitors | ||||
| Compound | Cell Line | KRAS Status | Assay | Endpoint Value |
| Deltasonamide 2 | DiFi (CRC) | Wild-Type | Viability | EC50: 4.02 ± 1 µM[2] |
| Deltasonamide 2 | Various (CRC) | Mutant/WT | Proliferation (RTCA) | 0.375–12 µM range tested[2] |
| Deltarasin | A549 (Lung) | G12S Mutant | Viability (MTT) | IC50: 5.29 ± 0.07 µM[1] |
| Deltarasin | H358 (Lung) | G12C Mutant | Viability (MTT) | IC50: 4.21 ± 0.72 µM[1] |
| Deltarasin | HCT116 (CRC) | G13D Mutant | Proliferation | IC50: ~11 µM[8] |
CRC: Colorectal Cancer
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established methodologies.
Fluorescence Polarization (FP) Binding Assay
-
Principle: This assay measures the binding affinity between PDEδ and an inhibitor. A small fluorescently-labeled probe that binds to PDEδ tumbles rapidly in solution, resulting in low light polarization. When bound to the much larger PDEδ protein, its tumbling slows, increasing the polarization. A competitive inhibitor like this compound will displace the probe, causing a decrease in polarization.
-
Methodology:
-
A constant concentration of purified recombinant PDEδ and a fluorescent probe (e.g., a farnesylated peptide) are incubated in an appropriate buffer in a microplate.
-
Serial dilutions of the test compound (this compound) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The resulting data is plotted as polarization versus inhibitor concentration, and the IC50 is determined. The Ki (and subsequently KD) can be calculated from the IC50 using the Cheng-Prusoff equation.[9]
-
Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction
-
Principle: Co-IP is used to verify that this compound disrupts the interaction between KRAS and PDEδ within a cellular context. An antibody against KRAS is used to pull down KRAS and any associated proteins from a cell lysate.
-
Methodology:
-
Culture KRAS-mutant cancer cells (e.g., H358) and treat with either DMSO (vehicle control) or this compound for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the clarified cell lysates with an anti-KRAS antibody overnight at 4°C.
-
Add Protein A/G magnetic or agarose beads to precipitate the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
Elute the bound proteins from the beads using a sample buffer and boiling.
-
Analyze the eluates by SDS-PAGE and Western blot, probing with an anti-PDEδ antibody. A reduced amount of PDEδ in the this compound-treated sample compared to the control indicates disruption of the interaction.[1]
-
Immunofluorescence for KRAS Localization
-
Principle: This microscopy-based technique visualizes the subcellular localization of KRAS to determine if this compound causes its mislocalization.
-
Methodology:
-
Grow cells on glass coverslips and treat with the inhibitor or vehicle control.
-
Fix the cells with paraformaldehyde to crosslink proteins in place.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for KRAS.
-
Wash, then incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Stain cell nuclei with a counterstain like DAPI.
-
Mount the coverslips onto microscope slides and image using a confocal microscope. In treated cells, a shift in the KRAS signal from a distinct plasma membrane pattern to a more diffuse, cytoplasmic, and endomembrane pattern is expected.[9]
-
Western Blot for Downstream Signaling
-
Principle: This method quantifies the levels of key phosphorylated (activated) proteins in the KRAS downstream signaling pathways, such as ERK and AKT, to assess the functional consequence of PDEδ inhibition.
-
Methodology:
-
Treat cells with this compound for various times or at various concentrations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of effector proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply a chemiluminescent substrate and detect the signal using an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[1]
-
Conclusion
This compound represents a highly potent and specific chemical probe for interrogating the function of PDEδ. Its mechanism of action is centered on the high-affinity, competitive inhibition of the PDEδ farnesyl-binding pocket, which effectively abrogates the chaperone's ability to traffic KRAS to the plasma membrane. This leads to the functional suppression of oncogenic KRAS signaling pathways and subsequent inhibition of cancer cell proliferation. The robust design of the Deltasonamide chemotype, particularly its resistance to Arl2-mediated displacement, makes it a superior tool for studying KRAS biology and a promising scaffold for the development of novel therapeutics targeting KRAS-dependent cancers.
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arl2-Mediated Allosteric Release of Farnesylated KRas4B from Shuttling Factor PDEδ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arl2-Mediated Allosteric Release of Farnesylated KRas4B from Shuttling Factor PDEδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. apexbt.com [apexbt.com]
- 7. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras | PLOS One [journals.plos.org]
- 8. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity of Deltasonamide 1 to PDEδ
This technical guide provides an in-depth analysis of the binding affinity of Deltasonamide 1 to the phosphodiesterase delta subunit (PDEδ). It is intended for researchers, scientists, and drug development professionals interested in the molecular interactions governing the inhibition of the PDEδ-KRas pathway.
Introduction
Phosphodiesterase 6D (PDE6D), also known as PDEδ, is a prenyl-binding protein that acts as a trafficking chaperone for several farnesylated proteins, most notably KRas.[1][2] By binding to the farnesyl group of KRas, PDEδ facilitates its transport from the endomembrane system to the plasma membrane, a critical step for its signaling function.[3] The disruption of this protein-protein interaction has emerged as a promising therapeutic strategy for cancers driven by oncogenic KRas mutations.[1][4]
This compound is a potent small-molecule inhibitor designed to occupy the hydrophobic prenyl-binding pocket of PDEδ, thereby competitively inhibiting the binding of farnesylated KRas.[5] Its high affinity and specificity make it a valuable tool for studying KRas biology and a lead compound for the development of novel anti-cancer therapeutics.
Quantitative Binding Affinity Data
The binding affinity of Deltasonamides for PDEδ has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric, with lower values indicating a stronger binding interaction. This compound exhibits a remarkably high affinity for PDEδ, with a Kd in the picomolar range.[5]
| Compound | Binding Affinity (Kd) to PDEδ |
| This compound | 203 pM |
| Deltasonamide 2 | ~385 pM |
Table 1: Summary of reported binding affinities of Deltasonamide compounds to PDEδ.[4][5][6][7]
The picomolar affinity of this compound is attributed to an extensive network of up to seven hydrogen bonds formed within the PDEδ binding pocket.[5]
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the trafficking of KRas. In normal cellular processes, farnesylated KRas is solubilized in the cytoplasm by PDEδ, which then transports it to the plasma membrane. At the membrane, the GTPase Arl2 facilitates the release of KRas from PDEδ, allowing KRas to engage in downstream signaling. By binding to the prenyl-binding pocket of PDEδ, this compound prevents the uptake of farnesylated KRas, leading to its mislocalization and subsequent reduction in oncogenic signaling.
Experimental Protocols
The determination of binding affinity for high-affinity ligands like this compound requires sensitive biophysical techniques. Common methods include Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9] A competitive FP assay is often used to determine the binding affinity of unlabeled inhibitors.
Principle: A fluorescently labeled ligand (tracer) that binds to PDEδ will have a high polarization signal because the large complex tumbles slowly in solution. An unlabeled inhibitor (e.g., this compound) will compete with the tracer for binding to PDEδ. As the inhibitor displaces the tracer, the free tracer tumbles more rapidly, resulting in a decrease in the fluorescence polarization signal.
Generic Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant PDEδ protein in a suitable assay buffer (e.g., HEPES buffer).
-
Synthesize or procure a fluorescently labeled ligand (e.g., a farnesyl peptide conjugated to a fluorophore like FITC) that is known to bind to PDEδ.
-
Prepare serial dilutions of the unlabeled inhibitor (this compound) in the assay buffer.
-
-
Assay Setup:
-
In a microplate (typically a black, non-binding 384-well plate), add a fixed concentration of PDEδ protein and the fluorescent tracer.[10]
-
Add the various concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[10]
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[10]
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that displaces 50% of the tracer).
-
The IC50 value can be converted to a Ki (inhibition constant), which is an indicator of binding affinity, using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[11][12]
Principle: A solution of the ligand (this compound) is titrated into a solution containing the macromolecule (PDEδ). The instrument measures the minute temperature changes that occur as the binding sites become saturated. For very high-affinity interactions, a displacement titration may be necessary, where a weaker, known binder is first complexed with the protein, and the high-affinity ligand is then titrated in to displace it.[13]
Generic Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Thoroughly clean the ITC instrument's sample cell and syringe.
-
Load the PDEδ solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing.[14]
-
-
Titration:
-
Perform an initial small injection to avoid artifacts, followed by a series of larger, spaced injections.
-
The instrument records the heat change after each injection until the protein's binding sites are saturated.
-
A control titration of the ligand into the buffer alone is performed to measure the heat of dilution.[11]
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH).
-
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[15][16]
Principle: One binding partner (the ligand, e.g., PDEδ) is immobilized on the surface of a gold-coated sensor chip. The other partner (the analyte, e.g., this compound) is flowed over the surface in a continuous stream of buffer.[17] Binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Generic Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Activate the chip surface (e.g., using EDC/NHS chemistry).
-
Immobilize the PDEδ protein onto the chip surface to a desired density. A reference flow cell is typically prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound in a running buffer.
-
Inject the analyte solutions sequentially over the ligand and reference surfaces at a constant flow rate.
-
The association of the analyte is monitored in real-time. After the injection, the running buffer is flowed over the chip to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If the binding is reversible, the surface can be regenerated by injecting a solution that disrupts the interaction (e.g., a solution with low pH or high salt concentration), preparing the chip for the next analyte injection.
-
-
Data Analysis:
-
The sensorgrams (RU vs. time) are corrected by subtracting the signal from the reference channel.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = koff / kon).
-
Conclusion
This compound is a potent inhibitor of the PDEδ-KRas interaction, exhibiting an exceptionally high binding affinity with a Kd of 203 pM.[5] This strong interaction is achieved through an optimized fit within the hydrophobic pocket of PDEδ, stabilized by numerous hydrogen bonds. The affinity of this compound has been characterized using advanced biophysical techniques such as fluorescence polarization, isothermal titration calorimetry, and surface plasmon resonance. By preventing PDEδ from chaperoning farnesylated KRas, this compound effectively disrupts KRas localization and signaling, representing a key strategy in the development of targeted therapies for KRas-driven cancers.
References
- 1. Hydrophobic Tagging-Induced Degradation of PDEδ in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. path.ox.ac.uk [path.ox.ac.uk]
Deltasonamide 1: A Technical Guide to a High-Affinity KRas Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRas proto-oncogene are among the most prevalent drivers of human cancers, yet KRas has long been considered an "undruggable" target. A promising therapeutic strategy has emerged that circumvents direct targeting of KRas, instead focusing on the inhibition of its chaperone protein, phosphodiesterase 6 delta (PDE6δ). PDE6δ facilitates the transport of farnesylated KRas to the plasma membrane, a critical step for its signaling activity. Deltasonamide 1 is a third-generation, high-affinity inhibitor of the KRas-PDE6δ interaction, designed to overcome the limitations of earlier inhibitors. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound functions by competitively binding to the farnesyl-binding pocket of PDE6δ. This occupation of the binding site prevents the interaction between PDE6δ and the farnesyl moiety of KRas. The inhibition of this crucial protein-protein interaction disrupts the trafficking of KRas to the plasma membrane, leading to its mislocalization within the cell and subsequent attenuation of downstream oncogenic signaling pathways.
A key feature of the third-generation deltasonamides is their high affinity for PDE6δ, which allows them to largely withstand the GTP-Arl2-mediated ejection from the PDE6δ binding pocket. This prolonged target engagement is a significant advancement over previous generations of PDE6δ inhibitors.
KRas Signaling Pathway and this compound Inhibition
Quantitative Data
While detailed cellular activity data for this compound is limited in the public domain, its high binding affinity has been reported. For comparative purposes, data for the closely related compound, Deltasonamide 2, is also presented.
Binding Affinity
| Compound | Target | KD | Assay Method |
| This compound | PDE6δ | 203 pM | Not specified |
| Deltasonamide 2 | PDE6δ | 385 ± 52 pM | Not specified[1] |
Cellular Activity of Deltasonamide 2
The following EC50 values were determined for Deltasonamide 2 in various human colorectal cancer cell lines using a Real-Time Cell Analyzer (RTCA).
| Cell Line | KRas Status | EC50 (µM) |
| SW480 | G12V (homozygous) | ~3 |
| HCT-116 | G13D (heterozygous) | ~6 |
| Hke3 | G13D (reduced expression) | >12 |
| Hkh2 | Wild-type | >12 |
| HT29 | Wild-type (BRAF V600E) | >12 |
| DiFi | Wild-type (EGFR amplified) | >12 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and related KRas signaling inhibitors.
Real-Time Cell Proliferation Assay (RTCA)
This protocol is adapted from studies on Deltasonamide 2 and can be used to assess the effect of this compound on cancer cell proliferation.
Objective: To measure the dose-dependent effect of this compound on the growth rate of cancer cells in real-time.
Materials:
-
xCELLigence RTCA DP instrument (or equivalent)
-
E-Plates 16
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Perform a background measurement with 100 µL of cell culture medium in each well of the E-Plate 16.
-
Seed cells at an appropriate density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere and proliferate for 24 hours, monitoring impedance every 15 minutes.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Continue to monitor cell impedance every 15 minutes for the desired duration (e.g., 72-96 hours).
-
Normalize the cell index to the time point of drug addition.
-
Calculate the growth rate and determine EC50 values using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP) to Assess KRas-PDE6δ Interaction
This protocol can be used to determine if this compound disrupts the interaction between KRas and PDE6δ in a cellular context.
Objective: To immunoprecipitate endogenous or overexpressed KRas and probe for the presence of co-precipitated PDE6δ.
Materials:
-
Cancer cells with endogenous or overexpressed tagged KRas and PDE6δ
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-KRas antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-PDE6δ antibody for Western blotting
-
Anti-KRas antibody for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse on ice.
-
Clarify cell lysates by centrifugation.
-
Pre-clear lysates with protein A/G beads.
-
Incubate a portion of the lysate with the anti-KRas antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates and input lysates by SDS-PAGE and Western blotting using anti-PDE6δ and anti-KRas antibodies.
Western Blotting for Downstream Signaling
This protocol can be used to investigate the effect of this compound on the activation of key downstream effectors of KRas signaling.
Objective: To measure the phosphorylation status of proteins in the RAF-MEK-ERK and PI3K-AKT pathways.
Materials:
-
Cancer cells
-
This compound
-
Serum-free medium for starvation (optional)
-
Growth factors (e.g., EGF) for stimulation (optional)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents and equipment
-
Chemiluminescence detection system
Procedure:
-
Seed cells and allow them to adhere.
-
(Optional) Starve cells in serum-free medium for 16-24 hours.
-
Treat cells with this compound for the desired time.
-
(Optional) Stimulate cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes).
-
Wash cells with ice-cold PBS and lyse.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Conclusion
This compound represents a significant advancement in the development of KRas signaling inhibitors. Its high affinity for PDE6δ and its ability to resist Arl2-mediated ejection make it a potent tool for studying the role of KRas trafficking in cancer. While more specific cellular data for this compound is needed, the information available for the closely related Deltasonamide 2 provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the biological activity and therapeutic potential of this compound.
References
Foundational Research on Deltasonamide 1 in Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on Deltasonamide 1, a potent and selective inhibitor of the PDE6δ-KRas interaction, and its effects on cancer cell lines. The document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound targets the protein PDE6δ (Phosphodiesterase 6 delta subunit), which acts as a trafficking protein for farnesylated small GTPases, most notably KRas. Oncogenic mutations in KRas are prevalent in many cancers, and the proper localization of KRas to the plasma membrane is essential for its signaling activity. PDE6δ binds to the farnesyl group of KRas in the cytoplasm and transports it to the cell membrane.
This compound is a high-affinity inhibitor of the PDE6δ-KRas interaction, with a dissociation constant (KD) reported to be as low as 203 pM.[1] By binding to the farnesyl-binding pocket of PDE6δ, this compound prevents the association of KRas with its transport protein. This disruption leads to the mislocalization of KRas, preventing its accumulation at the plasma membrane and subsequently inhibiting its downstream oncogenic signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways. This ultimately results in the inhibition of proliferation and survival of cancer cells that are dependent on oncogenic KRas signaling.[2][3][4]
Quantitative Data
| Compound | Cell Line | KRas Status | Cancer Type | IC50 / EC50 | Reference |
| Deltasonamide 2 | DiFi | Wild-Type | Colorectal | 4.02 ± 1 μM | [2] |
| Deltaflexin-1 | HCT116 | G13D Mutant | Colorectal | 11 μM (CI 95% 8.1–16 μM) | [1][5] |
| Deltaflexin-1 | HT-29 | Wild-Type | Colorectal | 40 μM (CI 95% 25–72 μM) | [1][5] |
| Deltaflexin-1 | MDA-MB-231 | G13D Mutant | Breast | 7.2 μM (CI 95% 5.1–9.7 μM) | [1][5] |
| Deltaflexin-1 | Hs 578T | G12D Mutant | Breast | 21 μM (CI 95% 13–35 μM) | [1] |
Note: The EC50 value for Deltasonamide 2 in DiFi cells, which are KRas wild-type but have EGFR amplification, was the highest among the tested colorectal cancer cell lines, suggesting a degree of selectivity for KRas-mutant cells.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically conducted to evaluate the efficacy of this compound and related compounds in cancer cell lines.
1. Cell Viability Assay (Real-Time Cell Analysis - RTCA)
This protocol is based on the methodology used for Deltasonamide 2 in colorectal cancer cell lines.[2]
-
Cell Seeding: Cancer cell lines are seeded in appropriate multi-well plates suitable for real-time cell analysis (e.g., E-Plates).
-
Drug Treatment: After allowing the cells to adhere and enter logarithmic growth phase (typically 24 hours), they are treated with a range of concentrations of this compound (e.g., 0.375, 0.75, 1.5, 3, 6, 12 μM). A vehicle control (DMSO) is run in parallel.
-
Data Acquisition: Cell proliferation is monitored in real-time using an RTCA instrument, which measures changes in electrical impedance as cells proliferate and cover the electrode-coated surface of the wells. Measurements are typically taken every 15-30 minutes for a period of 60-72 hours.
-
Data Analysis: The growth rates are calculated from the impedance measurements. EC50 values can be determined by plotting the growth rates against the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.
2. Western Blot Analysis
This protocol is a general procedure for assessing the impact of this compound on protein expression and signaling pathways.
-
Cell Lysis: Cells are treated with this compound or vehicle control for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, PDE6δ, KRas, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.[6]
-
Cell Treatment: Cells are treated with various concentrations of this compound (e.g., 1-5 μM) or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle cell dissociation solution (e.g., TrypLE).
-
Staining: The collected cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Deltasonamide 1's Effect on mTORC1 Signaling: A Technical Guide
Disclaimer: There is currently no direct scientific literature establishing a link between Deltasonamide 1 and the mTORC1 signaling pathway. The following technical guide outlines a proposed preliminary investigation to explore this potential connection. The experimental protocols and data presented are hypothetical and intended to serve as a framework for researchers, scientists, and drug development professionals interested in exploring this novel research avenue.
Introduction
This compound is a potent and selective inhibitor of the PDE6δ-KRas interaction.[1] Its mechanism of action involves disrupting the trafficking of KRas, a key signaling protein frequently mutated in various cancers, thereby inhibiting downstream signaling pathways and tumor cell proliferation.[2][3] The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers.[4][5][6] Given the intricate crosstalk between cellular signaling pathways, this guide proposes a series of experiments to conduct a preliminary investigation into the potential off-target effects of this compound on mTORC1 signaling.
Proposed Experimental Investigation
This investigation aims to determine if this compound modulates mTORC1 activity in cancer cell lines. The following experiments are designed to assess the phosphorylation status of key mTORC1 downstream effectors and the impact on cell proliferation.
Logical Framework of the Proposed Investigation
Caption: Logical workflow for the proposed preliminary investigation.
Quantitative Data Presentation
The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | KRas Status | IC50 (µM) of this compound (72h) |
| HCT116 | G13D Mutant | Hypothetical Value |
| SW480 | G12V Mutant | Hypothetical Value |
| HT-29 | Wild-Type | Hypothetical Value |
| PANC-1 | G12D Mutant | Hypothetical Value |
Table 2: Quantification of mTORC1 Pathway Protein Phosphorylation
| Treatment | p-p70S6K (Thr389) / total p70S6K (Fold Change) | p-4E-BP1 (Thr37/46) / total 4E-BP1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (0.5 x IC50) | Hypothetical Value | Hypothetical Value |
| This compound (1 x IC50) | Hypothetical Value | Hypothetical Value |
| This compound (2 x IC50) | Hypothetical Value | Hypothetical Value |
| Rapamycin (Positive Control) | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Cell Culture
Human colorectal carcinoma (HCT116, SW480, HT-29) and pancreatic adenocarcinoma (PANC-1) cell lines will be obtained from the American Type Culture Collection (ATCC). Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
Cell viability will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells will be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells will be treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.
-
The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
The absorbance will be measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression analysis.
Western Blot Analysis
This protocol will be used to assess the phosphorylation status of key mTORC1 pathway proteins.
-
Cells will be seeded in 6-well plates and grown to 70-80% confluency.
-
Cells will be treated with this compound at concentrations of 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. A vehicle control (DMSO) and a positive control (Rapamycin, 100 nM) will also be included.
-
After treatment, cells will be washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration will be determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane will be blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane will be incubated overnight at 4°C with primary antibodies against p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
The membrane will be washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis of the bands will be performed to quantify the relative protein expression levels.
Signaling Pathway and Experimental Workflow Visualization
mTORC1 Signaling Pathway
Caption: Simplified overview of the mTORC1 signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
Conclusion
The proposed preliminary investigation provides a solid foundation for exploring the potential interaction between this compound and the mTORC1 signaling pathway. The outlined experiments, if conducted, would generate crucial data to either support or refute the hypothesis that this compound has off-target effects on this key cellular pathway. The findings from such a study could have significant implications for the therapeutic application of this compound and could potentially uncover novel mechanisms of action for this class of compounds. This technical guide serves as a comprehensive starting point for researchers to embark on this intriguing line of inquiry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrophobic Tagging-Induced Degradation of PDEδ in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Structural Basis of Deltasonamide 1 Binding to PDEδ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular principles governing the high-affinity interaction between the inhibitor Deltasonamide 1 and its target, the farnesyl-binding protein Phosphodiesterase 6 Delta (PDEδ). Understanding this interaction is critical for the development of therapeutics targeting KRas-dependent cancers.
Executive Summary
Mutations in the KRas oncogene are prevalent in many aggressive cancers, yet KRas has remained a challenging therapeutic target. An alternative strategy involves disrupting the trafficking and membrane localization of KRas, which is essential for its signaling activity. PDEδ acts as a chaperone, binding the farnesylated C-terminus of KRas and transporting it through the cytoplasm. Inhibition of the KRas-PDEδ interaction leads to the mislocalization of KRas and abrogation of its oncogenic signaling. This compound is a third-generation PDEδ inhibitor engineered for exceptionally high, picomolar affinity. This tight binding is achieved through an extensive network of hydrogen bonds within the hydrophobic pocket of PDEδ, making it highly resistant to displacement by the Arl2 protein, a key challenge faced by earlier inhibitors. This guide details the quantitative binding data, experimental methodologies, and structural models that define this critical interaction.
Quantitative Binding Affinity Data
This compound exhibits a significantly higher affinity for PDEδ compared to earlier-generation inhibitors. This picomolar affinity is a key attribute, contributing to its potent cellular activity and resistance to Arl2-mediated ejection. The binding affinities of this compound and related compounds are summarized below.
| Compound | Binding Affinity (Kd) to PDEδ | Method | Reference |
| This compound | 203 pM | Not Specified | [1] |
| Deltasonamide 2 | ~385 pM | Not Specified | [2] |
| Deltarasin | 38 ± 16 nM | Not Specified | [3] |
| Deltazinone | 8 ± 4 nM | Not Specified | [3] |
The PDEδ-KRas Signaling Axis and Mechanism of Inhibition
PDEδ is crucial for the spatial organization of farnesylated signaling proteins, most notably KRas. The pathway and the inhibitory action of this compound are depicted below.
Structural Basis of High-Affinity Binding
While a public PDB entry for the co-crystal structure of this compound with PDEδ is not available, the structural basis for its picomolar affinity is understood through molecular modeling and extensive structure-activity relationship (SAR) studies. This compound binds within the hydrophobic prenyl-binding pocket of PDEδ and is distinguished by its ability to form an extensive network of up to seven hydrogen bonds with key residues.[3] This contrasts with earlier inhibitors like Deltarasin, which form fewer H-bonds. This robust interaction network is the source of its high affinity and its ability to resist displacement by Arl2.
Experimental Protocols
The characterization of the this compound-PDEδ interaction relies on a suite of biophysical and structural biology techniques. The generalized protocols for these key experiments are outlined below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation : Recombinant human PDEδ is expressed and purified to homogeneity. The protein is extensively dialyzed against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This compound is dissolved in DMSO and then diluted into the same ITC buffer to a final concentration approximately 10-15 times that of the protein in the cell. The final DMSO concentration must be matched between the titrant (in the syringe) and the macromolecule (in the cell).[4]
-
Instrument Setup : A MicroCal ITC instrument is used. The reference cell is filled with dialysis buffer or deionized water. The sample cell (typically ~200-1400 µL) is loaded with the purified PDEδ solution (e.g., 5-20 µM).[4][5]
-
Titration : The syringe is loaded with the this compound solution (e.g., 50-200 µM). The experiment consists of a series of small, precise injections (e.g., 1-10 µL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).[5]
-
Data Analysis : The heat change after each injection is measured. The resulting thermogram (power vs. time) is integrated to yield a binding isotherm (kcal/mol vs. molar ratio). This isotherm is then fitted to a single-site binding model to determine Kd, n, and ΔH.[6]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of binding kinetics and affinity.
Methodology:
-
Chip Preparation : A sensor chip (e.g., Biacore CM5) is activated. Recombinant PDEδ (ligand) is immobilized onto the sensor surface, typically via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding effects.[7][8]
-
Analyte Preparation : this compound (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.[8]
-
Binding Measurement : The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The different concentrations of this compound are then injected sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[9] The association is monitored in real-time, followed by a dissociation phase where only running buffer is injected.
-
Regeneration : After each cycle, a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) is injected to remove the bound analyte and prepare the surface for the next injection.[10]
-
Data Analysis : The reference-subtracted sensorgrams (Response Units vs. Time) are fitted globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
X-ray Crystallography
This technique is used to determine the three-dimensional atomic structure of the PDEδ-Deltasonamide 1 complex.
Methodology:
-
Protein-Ligand Complex Preparation : Purified PDEδ is incubated with an excess of this compound to ensure saturation of the binding pocket. The complex is then re-purified to remove unbound ligand.
-
Crystallization Screening : The complex (at high concentration, e.g., 5-20 mg/mL) is subjected to high-throughput screening using various crystallization screens (e.g., sparse matrix or systematic grid screens). The vapor diffusion method (sitting or hanging drop) is commonly employed, where a drop of the protein-ligand complex is mixed with a reservoir solution and allowed to equilibrate.[11]
-
Crystal Optimization : Initial crystal "hits" are optimized by systematically varying parameters such as precipitant concentration, pH, temperature, and additives to improve crystal size and quality.[11]
-
Cryo-protection and Data Collection : A suitable crystal is harvested and briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.[12] The crystal is then flash-cooled in liquid nitrogen and mounted on a goniometer at a synchrotron X-ray source. X-ray diffraction data are collected as the crystal is rotated in the beam.
-
Structure Solution and Refinement : The "phase problem" is solved using methods like molecular replacement, using a known structure of PDEδ (e.g., PDB: 1KSG) as a search model.[13] An initial model of the complex is built into the electron density map, and the structure is refined to yield a final, high-resolution atomic model of the PDEδ-Deltasonamide 1 complex.
Conclusion
The interaction between this compound and PDEδ is a prime example of structure-guided drug design, resulting in an inhibitor with picomolar affinity and high specificity. The structural basis for this potent binding lies in an extensive network of hydrogen bonds within the target's hydrophobic pocket. This comprehensive binding profile confers resistance to cellular ejection mechanisms, enabling effective disruption of KRas trafficking and signaling. The methodologies described herein are fundamental to characterizing such high-affinity interactions and are crucial for the continued development of next-generation inhibitors targeting the KRas pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. dhvi.duke.edu [dhvi.duke.edu]
- 11. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 13. rcsb.org [rcsb.org]
Methodological & Application
Application Note: Utilizing Deltasonamide 1 in Yeast Two-Hybrid Assays to Probe Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions (PPIs). The utility of this system can be extended to screen for small molecules that disrupt or stabilize PPIs, offering a valuable tool in drug discovery and chemical biology. Deltasonamide 1 is a high-affinity inhibitor of the PDE6δ-KRas interaction, binding to the farnesyl-binding pocket of PDE6δ with picomolar affinity.[1] This property makes it an excellent tool to probe PPIs involving PDE6δ and its cargo proteins, such as KRas and Rheb.[2][3] This application note provides a detailed protocol for employing this compound in a yeast two-hybrid assay to investigate its inhibitory effect on a target PPI.
Principle of the Assay
The GAL4-based yeast two-hybrid system relies on the modular nature of the GAL4 transcription factor, which consists of a DNA-binding domain (BD) and a transcriptional activation domain (AD).[4][5][6] In this system, a "bait" protein is fused to the BD, and a "prey" protein is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).
This compound can be introduced into this system to assess its ability to disrupt the interaction between the bait and prey proteins. A reduction in reporter gene expression in the presence of this compound indicates that the compound is inhibiting the PPI.
Key Applications
-
Validation of this compound Targets: Confirming the inhibitory effect of this compound on known or putative PDE6δ-cargo interactions.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency of this compound analogs in a cellular context.
-
Screening for Novel PPIs: Identifying new protein interactions that are sensitive to this compound.
-
Investigating Drug Resistance: Studying mutations that confer resistance to this compound by altering the target PPI.
Data Presentation
Quantitative data from a yeast two-hybrid assay using this compound can be effectively summarized in tables. The following tables provide templates for presenting typical results.
Table 1: Effect of this compound on Yeast Growth (Qualitative)
| Bait | Prey | This compound Conc. (µM) | Growth on -Leu/-Trp | Growth on -Leu/-Trp/-His | Growth on -Leu/-Trp/-His/-Ade |
| PDE6δ | KRas | 0 (DMSO) | +++ | +++ | ++ |
| PDE6δ | KRas | 1 | +++ | ++ | + |
| PDE6δ | KRas | 5 | +++ | + | - |
| PDE6δ | KRas | 20 | +++ | - | - |
| p53 | T-antigen | 0 (DMSO) | +++ | +++ | +++ |
| p53 | T-antigen | 20 | +++ | +++ | +++ |
| Lamin | T-antigen | 0 (DMSO) | +++ | - | - |
Growth is scored from +++ (robust) to - (no growth).
Table 2: Quantitative β-Galactosidase Assay for PPI Inhibition
| Bait | Prey | This compound Conc. (µM) | β-Galactosidase Activity (Miller Units) | % Inhibition | IC50 (µM) |
| PDE6δ | Rheb | 0 (DMSO) | 100 ± 5.2 | 0 | \multirow{5}{*}{~2.5} |
| PDE6δ | Rheb | 1 | 65 ± 4.1 | 35 | |
| PDE6δ | Rheb | 5 | 30 ± 3.5 | 70 | |
| PDE6δ | Rheb | 10 | 15 ± 2.8 | 85 | |
| PDE6δ | Rheb | 20 | 8 ± 1.9 | 92 | |
| Smurf | Smad | 0 (DMSO) | 95 ± 6.8 | 0 | >20 |
| Smurf | Smad | 20 | 92 ± 7.1 | 3.2 |
Data are presented as mean ± SD from at least three independent experiments.[2]
Experimental Protocols
Materials and Reagents
-
Yeast strains (e.g., AH109, Y2HGold)
-
Bait and prey plasmids (e.g., pGBKT7 and pGADT7)
-
This compound (and analogs, if applicable)
-
Dimethyl sulfoxide (DMSO)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Appropriate synthetic defined (SD) dropout media (-Leu, -Trp, -His, -Ade)
-
X-α-Gal for blue/white screening
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) for quantitative β-galactosidase assay
-
Z-buffer for β-galactosidase assay
-
Lyticase or liquid nitrogen for yeast cell lysis
Experimental Workflow
Caption: Workflow for Yeast Two-Hybrid Assay with this compound.
Detailed Methodologies
1. Plasmid Construction and Yeast Transformation
-
Clone the coding sequences for your bait (e.g., human PDE6δ) and prey (e.g., human KRas) proteins into the appropriate Y2H vectors (e.g., pGBKT7 for the GAL4-BD fusion and pGADT7 for the GAL4-AD fusion).
-
Transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) using a standard lithium acetate transformation protocol.
-
Select for diploid yeast cells containing both plasmids by plating on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp).
-
Incubate plates at 30°C for 2-4 days until colonies appear.
2. Qualitative Growth Assay (Spot Test)
-
Inoculate single colonies of co-transformed yeast into liquid SD/-Leu/-Trp medium and grow overnight at 30°C with shaking.
-
Adjust the culture to an OD₆₀₀ of 0.5.
-
Prepare a 10-fold serial dilution series of the yeast culture.
-
Spot 5-10 µL of each dilution onto SD/-Leu/-Trp (growth control) and selective media (e.g., SD/-Leu/-Trp/-His) containing various concentrations of this compound or DMSO as a vehicle control. A typical concentration range for this compound is 1-20 µM.[2]
-
Incubate the plates at 30°C for 3-5 days and document the growth. Inhibition of the PPI will result in reduced or no growth on the selective media.
3. Quantitative β-Galactosidase Liquid Assay
-
Inoculate single colonies of co-transformed yeast into 5 mL of SD/-Leu/-Trp liquid medium and grow overnight at 30°C.
-
Dilute the overnight cultures into fresh SD/-Leu/-Trp medium containing a titration of this compound (e.g., 0, 1, 5, 10, 20 µM) or DMSO.
-
Incubate the cultures at 30°C with shaking for a defined period (e.g., 7 to 24 hours).[2]
-
Measure the OD₆₀₀ of each culture.
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells (e.g., by freeze-thaw cycles in liquid nitrogen or using lyticase).
-
Perform the β-galactosidase assay using ONPG as a substrate. The reaction is initiated by adding ONPG and stopped with Na₂CO₃.
-
Measure the absorbance at 420 nm.
-
Calculate β-galactosidase activity in Miller units.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Important Considerations:
-
Compound Permeability: Deltasonamides have been reported to have low cell penetration.[7] It may be necessary to use yeast strains with modified efflux pumps (e.g., deletions of ABC transporters like Pdr5) to increase the intracellular concentration of the compound.[8]
-
Toxicity Control: Test the toxicity of this compound on the yeast strain by assessing growth on non-selective media in the presence of the compound.
-
Controls: Always include positive (e.g., p53 and T-antigen) and negative (e.g., Lamin and T-antigen) interaction controls to validate the assay. A known PPI that is not expected to be inhibited by this compound (e.g., Smurf and Smad) should also be included to demonstrate specificity.[2]
Signaling Pathway Context
This compound inhibits the function of PDE6δ, which acts as a chaperone for farnesylated proteins like KRas. By binding to the farnesyl-binding pocket of PDE6δ, this compound prevents the transport of KRas to the plasma membrane, thereby inhibiting its downstream signaling.[9][10]
Caption: Mechanism of this compound Action on KRas Signaling.
Conclusion
The yeast two-hybrid assay is a robust and adaptable platform for investigating the effects of small molecules like this compound on protein-protein interactions. This application note provides a comprehensive framework for designing and executing such experiments. By carefully considering experimental controls and potential challenges such as compound permeability, researchers can generate reliable and quantitative data to advance our understanding of PPI inhibitors and their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 7. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A yeast two-hybrid system for the screening and characterization of small-molecule inhibitors of protein-protein interactions identifies a novel putative Mdm2-binding site in p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Deltasonamide 1 Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltasonamide 1 is a potent small molecule inhibitor of the interaction between phosphodiesterase 6δ (PDE6δ) and KRas. This interaction is critical for the proper trafficking and localization of KRas to the plasma membrane, a prerequisite for its signaling activity. By disrupting the PDE6δ-KRas complex, this compound is anticipated to inhibit downstream signaling pathways crucial for cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways. These pathways are frequently hyperactivated in cancers harboring KRas mutations. This document provides detailed protocols for utilizing Western blot analysis to investigate the downstream effects of this compound on key signaling proteins within these pathways.
Mechanism of Action of this compound
This compound binds with high affinity to the prenyl-binding pocket of PDE6δ, preventing it from binding to the farnesylated C-terminus of KRas. This inhibition disrupts the shuttling of KRas from the endomembrane system to the plasma membrane, leading to its mislocalization and subsequent reduction in signaling output. The expected downstream consequences of this compound treatment in KRas-dependent cancer cells are the decreased phosphorylation of key signaling kinases such as ERK and AKT.
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of cancer cell lines treated with a PDE6δ inhibitor, demonstrating the expected effects on the MAPK/ERK and PI3K/AKT signaling pathways.
Note: The following data is representative of the effects of PDE6δ inhibition on downstream KRas signaling and is compiled for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and the specific inhibitor used.
Table 1: Effect of this compound on ERK Phosphorylation
| Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Control) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | 0.08 |
| This compound | 1 | 0.65 | 0.06 |
| This compound | 5 | 0.32 | 0.04 |
| This compound | 10 | 0.15 | 0.03 |
Table 2: Effect of this compound on AKT Phosphorylation
| Treatment | Concentration (µM) | p-AKT/Total AKT Ratio (Normalized to Control) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | 0.11 |
| This compound | 1 | 0.78 | 0.09 |
| This compound | 5 | 0.45 | 0.07 |
| This compound | 10 | 0.25 | 0.05 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a KRas-dependent cancer cell line (e.g., pancreatic, colorectal, or lung cancer cell lines with known KRas mutations).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing the appropriate concentrations of this compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Protein Lysate Preparation
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein, and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands.
Mandatory Visualization
Application of Deltasonamide 1 in Pancreatic Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2] Constitutively active KRAS drives downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation, survival, and differentiation.[3][4][5] The localization of KRAS to the plasma membrane is critical for its function and is facilitated by the chaperone protein phosphodiesterase-δ (PDEδ).[3][6] Deltasonamides are a class of small-molecule inhibitors that target the prenyl-binding pocket of PDEδ, thereby disrupting KRAS trafficking, mislocalizing it to the cytoplasm, and subsequently inhibiting its oncogenic signaling.[6] This application note provides a detailed protocol for assessing the anti-proliferative effects of Deltasonamide 1, a representative PDEδ inhibitor, on pancreatic cancer cells.
Principle of Action: Targeting the KRAS Signaling Pathway
This compound functions by inhibiting PDEδ, which is essential for the transport and plasma membrane localization of farnesylated KRAS. By binding to PDEδ, this compound prevents the interaction between PDEδ and KRAS, leading to the sequestration of KRAS in the cytoplasm and preventing its activation of downstream pro-proliferative signaling pathways.[6] This disruption of the KRAS signaling cascade is expected to lead to a dose-dependent inhibition of pancreatic cancer cell growth and proliferation.
Signaling Pathway Diagram
References
- 1. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]
- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 3. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Impact of Deltasonamide 1 on KRas Localization
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Deltasonamide 1, a potential KRas inhibitor, on the subcellular localization of the KRas protein. The methodologies outlined are designed for researchers in cell biology, cancer biology, and drug development.
Introduction
The KRas protein is a small GTPase that functions as a molecular switch in various signaling pathways critical for cell growth, proliferation, and survival. Its activity is contingent on its proper localization to the plasma membrane, which is facilitated by post-translational modifications. Disruption of KRas localization is a promising therapeutic strategy for cancers driven by KRas mutations. This compound has been identified as a potential modulator of KRas, and the following protocols are designed to elucidate its specific impact on KRas trafficking and membrane association.
Key Experimental Approaches
A multi-faceted approach is recommended to robustly assess changes in KRas localization upon treatment with this compound. The primary methods include:
-
Immunofluorescence Microscopy: To visualize the subcellular distribution of KRas.
-
Cell Fractionation and Western Blotting: To quantitatively determine the proportion of KRas in different cellular compartments (e.g., membrane vs. cytosol).
-
Live-Cell Imaging with Fluorescently Tagged KRas: To observe the dynamics of KRas localization in real-time.
Data Presentation: Quantitative Analysis of KRas Localization
The following tables represent mock data to illustrate how to summarize quantitative findings from the described experiments.
Table 1: Quantification of KRas Membrane Localization by Immunofluorescence
| Treatment Group | Mean Fluorescence Intensity at Plasma Membrane (Arbitrary Units) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle Control (DMSO) | 150.2 | 12.5 | - |
| This compound (1 µM) | 115.8 | 10.1 | < 0.05 |
| This compound (5 µM) | 85.4 | 8.9 | < 0.01 |
| This compound (10 µM) | 60.1 | 7.3 | < 0.001 |
Table 2: Subcellular Fractionation and Western Blot Analysis of KRas
| Treatment Group | % KRas in Membrane Fraction | % KRas in Cytosolic Fraction |
| Vehicle Control (DMSO) | 85.3% | 14.7% |
| This compound (5 µM) | 42.1% | 57.9% |
| Positive Control (Farnesyltransferase Inhibitor) | 35.8% | 64.2% |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for KRas Localization
Objective: To visualize the effect of this compound on the subcellular localization of endogenous KRas.
Materials:
-
KRas mutant cancer cell line (e.g., Panc-1, A549)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against KRas
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-KRas antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the slides using a fluorescence or confocal microscope. Analyze the images to assess the localization of KRas, particularly at the plasma membrane versus the cytoplasm.
Protocol 2: Cell Fractionation for Membrane and Cytosolic KRas
Objective: To quantitatively measure the amount of KRas in the membrane and cytosolic fractions of cells treated with this compound.
Materials:
-
KRas mutant cancer cell line
-
This compound
-
Vehicle control
-
Cell scraper
-
Dounce homogenizer
-
Subcellular fractionation buffer kit (commercial kits are recommended for consistency)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies against KRas, a membrane marker (e.g., Na+/K+ ATPase), and a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Culture and treat cells with this compound or vehicle as described in Protocol 1.
-
Harvest the cells by scraping and wash them with ice-cold PBS.
-
Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit. This typically involves cell lysis in a hypotonic buffer followed by differential centrifugation to separate the cytosolic fraction from the membrane and organellar fraction.
-
Collect the supernatant (cytosolic fraction) and the pellet (membrane fraction).
-
Resuspend the membrane pellet in a suitable buffer.
-
Determine the protein concentration of both fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting with the prepared lysates.
-
Probe the blots with primary antibodies against KRas, the membrane marker, and the cytosolic marker. The markers are crucial to verify the purity of the fractions.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Calculate the percentage of KRas in each fraction relative to the total KRas signal.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Deltasonamide 1 for mTORC1 Inhibition in Tsc2-Null MEFs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by the growth of benign tumors in multiple organs. This condition arises from mutations in either the TSC1 or TSC2 gene, leading to the hyperactivation of the mechanistic target of rapamycin complex 1 (mTORC1). The TSC1/TSC2 protein complex normally functions as a critical negative regulator of mTORC1. In cells lacking functional TSC2 (Tsc2-null), the small GTPase Rheb remains in a GTP-bound, active state, leading to constitutive mTORC1 signaling. This pathway dysregulation is a key driver of the cellular overgrowth and proliferation seen in TSC.
Deltasonamide 1 is a novel small molecule inhibitor that targets the prenyl-binding protein PDEδ. By binding to PDEδ, this compound disrupts the interaction between PDEδ and farnesylated Rheb, thereby preventing the proper localization and activation of Rheb at the lysosomal surface where mTORC1 resides. This ultimately leads to the inhibition of mTORC1 signaling. This document provides detailed application notes and experimental protocols for the use of this compound in studying mTORC1 signaling in Tsc2-null mouse embryonic fibroblasts (MEFs), a widely used model system for TSC.
Mechanism of Action of this compound in Tsc2-Null Cells
In wild-type cells, the TSC1/TSC2 complex acts as a GTPase-activating protein (GAP) for Rheb, converting it to its inactive GDP-bound state. However, in Tsc2-null cells, this regulation is lost, resulting in an accumulation of active, GTP-bound Rheb. Farnesylated Rheb is chaperoned by PDEδ to the lysosomal membrane, where it can then activate mTORC1. This compound competitively binds to the farnesyl-binding pocket of PDEδ, preventing the binding of farnesylated Rheb. This disruption of the Rheb-PDEδ interaction is the primary mechanism by which this compound inhibits mTORC1 signaling in Tsc2-null cells.
Application Notes and Protocols: Measuring the IC50 of Deltasonamide 1 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltasonamide 1 is a potent and selective inhibitor of the PDE6δ-KRas interaction, a critical pathway in the proliferation of many cancer cell types. By binding to the prenyl-binding pocket of PDE6δ, this compound prevents the chaperoning of farnesylated KRas to the plasma membrane, thereby inhibiting downstream oncogenic signaling. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The described methods are essential for evaluating the compound's potency and selectivity, crucial steps in preclinical drug development. While specific IC50 values for this compound are not yet widely published, this document provides a framework for their determination and includes comparative data for other relevant PDE6δ inhibitors.
Introduction
The Ras family of small GTPases, particularly KRas, are frequently mutated in a wide range of human cancers, including pancreatic, colorectal, and lung cancers. The proper localization of KRas to the plasma membrane is essential for its signaling function and is facilitated by the chaperone protein PDE6δ. The disruption of the KRas-PDE6δ interaction has emerged as a promising therapeutic strategy. This compound is a third-generation PDE6δ inhibitor with a high binding affinity, reportedly in the picomolar range (KD of 203 pM), and has been shown to strongly reduce cell proliferation.[1] Accurate determination of its IC50 across different cell lines is paramount for understanding its therapeutic potential and identifying sensitive cancer subtypes.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-proliferative effects by disrupting the trafficking of KRas, which is dependent on the chaperone protein PDE6δ. In normal cellular processes, farnesylated KRas binds to PDE6δ in the cytoplasm, which then transports it to the endomembranes and ultimately to the plasma membrane. At the plasma membrane, KRas is activated and initiates downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.
This compound binds with high affinity to the hydrophobic prenyl-binding pocket of PDE6δ. This occupation of the binding pocket prevents the interaction between PDE6δ and farnesylated KRas. As a result, KRas is no longer efficiently chaperoned to the plasma membrane and remains mislocalized within the cell. This sequestration of KRas prevents its activation and subsequent downstream signaling, leading to an inhibition of cell proliferation and induction of apoptosis in KRas-dependent cancer cells.
Quantitative Data Summary
While extensive peer-reviewed data on the IC50 values of this compound across a wide range of cell lines are not yet publicly available, preliminary data suggests it strongly inhibits the proliferation of human pancreatic ductal adenocarcinoma (hPDAC) cell lines at concentrations ranging from 0.375 to 12 μM over a 60-hour incubation period.[1] For comparative purposes, the following table summarizes the IC50 values of the related PDE6δ inhibitor, Deltasonamide 2, in various colorectal cancer cell lines.
| Cell Line | KRas Mutation Status | Deltasonamide 2 EC50 (µM) |
| SW480 | Mutant | 1.24 ± 0.06 |
| DiFi | Wild-Type | 4.02 ± 1.00 |
Data extracted from publicly available research.[2]
Experimental Protocols
General Workflow for IC50 Determination
The determination of the IC50 value for this compound involves a series of steps starting from cell culture preparation to data analysis. The overall workflow is designed to ensure reproducibility and accuracy of the results.
Detailed Protocol: Cell Viability Assay using MTT
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., pancreatic, lung, colon)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected cell lines in their appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count to determine cell density.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only) should be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for a predetermined duration, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for researchers to accurately and reproducibly measure the IC50 of this compound in various cell lines. While specific IC50 values for this compound are still emerging in the scientific literature, the outlined methodologies will enable the generation of robust and comparable data. This will be instrumental in elucidating the compound's therapeutic window, identifying sensitive cancer cell lines, and advancing the development of this promising new class of KRas-pathway inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Membrane Permeability of Deltasonamide 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low membrane permeability of Deltasonamide 1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its membrane permeability a concern?
A1: this compound is a potent and highly specific inhibitor of the PDE6δ-KRas interaction, showing picomolar affinity in biochemical assays.[1] It functions by binding to the farnesyl-binding pocket of PDE6δ, preventing it from chaperoning KRas to the plasma membrane, thereby inhibiting downstream oncogenic signaling. However, this compound and its analogs are known to have a low partition coefficient, which suggests poor cell membrane permeability.[1] This low permeability can lead to a significant discrepancy between its high in vitro potency and its effectiveness in cell-based assays, as the compound may not efficiently reach its intracellular target.
Q2: What are the common signs of low membrane permeability in my cell-based experiments with this compound?
A2: Common indicators that low membrane permeability of this compound may be affecting your experimental results include:
-
A significantly higher concentration of this compound is required to achieve the desired biological effect in whole-cell assays compared to the effective concentration in biochemical or cell-free assays (e.g., a large difference between the in-cellulo IC50 and the in-vitro Kd or IC50).
-
High variability in experimental results between replicates or different experiments.
-
Observation of compound precipitation in the cell culture medium, especially at higher concentrations.
-
The intended downstream effects on the KRas signaling pathway (e.g., reduced phosphorylation of ERK) are not observed, or are only seen at very high concentrations of the compound.
Q3: What are the general strategies to enhance the cellular uptake of this compound?
A3: Several strategies can be employed to overcome the low membrane permeability of compounds like this compound:
-
Chemical Modification: Synthesizing analogs of this compound with improved physicochemical properties. This could involve the addition of lipophilic moieties or "cell-penetration groups" to enhance passive diffusion. An example of this approach is the development of Deltaflexin-1, a PDE6δ inhibitor designed with a "chemical spring" and a cell-penetration group to improve cellular efficacy.[1]
-
Formulation with Permeability Enhancers: Using excipients that can transiently increase membrane permeability. Examples include the use of certain surfactants or cyclodextrins. However, it is crucial to carefully titrate the concentration of these enhancers to avoid cytotoxicity.
-
Prodrug Approach: Modifying this compound into a more lipophilic prodrug that can cross the cell membrane and is then intracellularly converted to the active compound. A common strategy is to mask hydrogen bond donors.
-
Nanocarrier-based Delivery Systems: Encapsulating this compound in lipid-based vesicles (liposomes) or polymeric nanoparticles to facilitate its entry into cells.
Q4: Can I use a higher concentration of DMSO to dissolve this compound and improve its delivery into cells?
A4: While this compound is soluble in DMSO, simply increasing the DMSO concentration in your cell culture medium is generally not recommended. Most cell lines are sensitive to DMSO concentrations above 0.1% to 0.5% and can exhibit cytotoxicity or altered cellular functions, which would confound your experimental results. It is always advisable to perform a DMSO tolerance test for your specific cell line.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Observation: A visible precipitate or turbidity is observed in the cell culture wells after adding the this compound working solution.
-
Potential Cause: The aqueous solubility of this compound is exceeded when the DMSO stock solution is diluted into the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution of this compound in DMSO. This will require adding a larger volume to your culture medium to reach the final desired concentration, but it can help keep the compound in solution. Ensure the final DMSO concentration remains within the tolerated range for your cells.
-
Use of Co-solvents: Consider using a co-solvent system. For example, preparing the stock solution in a mixture of DMSO and a biocompatible solvent like PEG300 or Tween-80 may improve solubility upon dilution in the aqueous medium.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the this compound stock solution in the cell culture medium to avoid localized high concentrations that can lead to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Issue 2: High Discrepancy Between In Vitro and In Cellulo Activity
-
Observation: this compound shows high potency in a biochemical assay (e.g., low nanomolar IC50), but a much higher concentration (micromolar range) is needed to see an effect in a cell-based assay (e.g., cell viability or a reporter assay).
-
Potential Cause: Low membrane permeability is preventing the compound from reaching its intracellular target, PDE6δ, at a sufficient concentration.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the incubation time of the cells with this compound to allow for more time for the compound to accumulate inside the cells.
-
Use a More Permeable Analog: If available, use a structurally related analog with improved cell permeability, such as Deltaflexin-1, as a positive control to confirm that the experimental setup is capable of detecting the expected biological response.
-
Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell permeability assay to quantitatively assess the membrane permeability of this compound. This will provide a baseline for evaluating the effectiveness of any permeability enhancement strategies.
-
Consider Formulation Strategies: Experiment with formulating this compound with solubility and permeability enhancers like cyclodextrins. A dose-response curve should be performed to determine the optimal concentration of the enhancer that improves compound efficacy without causing toxicity.
-
Data Presentation
Table 1: Comparison of In Vitro and In Cellulo Potency of a Deltasonamide Analog and a More Permeable Analog
| Compound | In Vitro IC50 (nM) (Biochemical Assay) | In Cellulo IC50 (µM) (Cell-Based Assay) | Fold Difference (In Cellulo / In Vitro) | Reference |
| Deltasonamide 2 | ~0.385 | ~1-10 (effective concentration range) | >1000 | [2] |
| Deltaflexin-1 | ~3610 | 11 | ~3 | [1] |
| Deltaflexin-2 | ~2920 | ~5-10 | ~1.7-3.4 | [1] |
Note: The data presented here is for Deltasonamide 2 and Deltaflexins, close analogs of this compound, to illustrate the significant improvement in the ratio of in cellulo to in vitro potency achieved through chemical modification to enhance cell permeability.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive membrane permeability of this compound.
-
Methodology:
-
Prepare a lipid solution (e.g., 2% (w/v) lecithin in dodecane).
-
Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Prepare the this compound solution in a donor buffer (e.g., PBS at pH 7.4 with a low percentage of DMSO, typically <1%).
-
Add the this compound solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A * V_D) / ((V_A + V_D) * A * t) * -ln(1 - C_A(t) / C_eq) where V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
2. Caco-2 Cell Permeability Assay
-
Objective: To evaluate the permeability and potential for active efflux of this compound across a model of the intestinal epithelium.
-
Methodology:
-
Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add this compound to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) permeability, add this compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux transporters.
-
Mandatory Visualization
Caption: KRas signaling pathway and the mechanism of action of this compound.
Caption: Workflow for troubleshooting low cellular efficacy of this compound.
References
strategies to improve the cytosolic availability of Deltasonamide 1
Welcome to the technical support center for Deltasonamide 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the cytosolic availability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: We observe high in vitro binding affinity of this compound to PDE6δ, but its cellular potency is significantly lower than expected. Why is there a discrepancy?
A1: This is a commonly observed challenge with this compound and related PDE6δ inhibitors. The discrepancy between high in vitro affinity (in the picomolar range for this compound) and lower cellular potency (often in the micromolar range) is primarily attributed to the compound's low cell permeability.[1] this compound has a low partitioning coefficient, which suggests poor passive diffusion across the cell membrane, leading to insufficient cytosolic concentrations to effectively engage its target, PDE6δ.[1]
Q2: What are the key physicochemical properties of this compound that might contribute to its poor cellular uptake?
Q3: What general strategies can we employ to improve the cytosolic concentration of this compound in our cell-based assays?
A3: Several strategies can be explored to enhance the intracellular delivery of this compound:
-
Formulation Strategies: Modifying the formulation of this compound can improve its solubility and dispersion in cell culture media. This includes the use of techniques such as nanosuspensions or encapsulation in liposomes.[4][5][6]
-
Prodrug Approach: A prodrug of this compound could be synthesized by masking polar functional groups with lipophilic moieties.[7] These lipophilic groups can enhance passive diffusion across the cell membrane, and once inside the cell, they are cleaved by intracellular enzymes to release the active this compound.[7]
-
Cell-Penetrating Peptides (CPPs): Covalently conjugating this compound to a CPP can facilitate its transport across the plasma membrane.[8][9][10][11] CPPs are short peptides that can carry a variety of cargo molecules into cells.[11]
-
Inhibition of Efflux Pumps: If this compound is a substrate for efflux pumps like P-glycoprotein (P-gp), its intracellular concentration will be actively reduced. Co-incubation with a known P-gp inhibitor could increase the net intracellular accumulation of this compound.[12][13][14][15][16][17]
Q4: Are there any known formulation protocols for this compound?
A4: Specific, detailed formulation protocols for enhancing the cytosolic delivery of this compound are not extensively published. However, a supplier of this compound provides basic solubility protocols for in vivo studies, which can be adapted for cell culture experiments. These include formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[18] For enhancing cellular uptake, these could be further developed into nanoformulations or liposomal preparations.
Q5: How can we quantify the intracellular concentration of this compound to verify the success of our delivery strategy?
A5: Quantifying the intracellular concentration of this compound is crucial to validate any delivery enhancement strategy. A common and sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20][21][22] This involves treating cells with your this compound formulation, followed by cell lysis, extraction of the compound, and analysis by LC-MS to determine its concentration relative to a standard curve.
Troubleshooting Guides
Issue 1: Low Cellular Potency Despite High In Vitro Affinity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability of this compound | Implement a delivery enhancement strategy such as creating a nanosuspension, encapsulating in liposomes, or conjugating to a cell-penetrating peptide (CPP). | Increased cytosolic concentration of this compound, leading to a lower EC50 value in cellular assays. |
| Develop and test a prodrug of this compound with increased lipophilicity. | The prodrug should exhibit better cell penetration and release the active compound intracellularly, resulting in improved cellular potency. | |
| Active efflux by membrane transporters (e.g., P-glycoprotein) | Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil, tariquidar). | If this compound is an efflux pump substrate, its intracellular concentration and cellular activity should increase in the presence of the inhibitor. |
| Compound degradation in cell culture media or intracellularly | Assess the stability of this compound in your specific cell culture media over the time course of your experiment using LC-MS. | If degradation is observed, consider using freshly prepared solutions, reducing incubation times, or employing a more stable formulation. |
| Suboptimal formulation leading to precipitation in media | Visually inspect the cell culture media for any signs of precipitation after adding this compound. Test different solubilizing agents or formulation methods as described in the experimental protocols below. | A clear, homogenous solution of this compound in the culture media should be achieved, ensuring its availability to the cells. |
Data Presentation
Table 1: Comparison of In Vitro Affinity and Cellular Potency of PDE6δ Inhibitors
| Compound | In Vitro KD (nM) | Cellular IC50 (µM) | Reference |
| Deltarasin | 38 ± 16 | 1-7 (in CRC cell lines) | [23] |
| This compound | 0.203 | 0.375-12 (in hPDAC cell lines) | [18] |
| Deltasonamide 2 | 0.385 ± 0.052 | 0.375-12 (in CRC cell lines) | [23] |
| Deltaflexin-1 | 3610 ± 20 | 7.2-40 (in various cancer cell lines) | [1] |
Note: Cellular IC50 values can vary significantly depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol is a general guideline and should be optimized for your specific experimental needs.
Objective: To increase the dissolution rate and saturation solubility of this compound in aqueous media by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-pressure homogenizer or probe sonicator
-
Sterile, deionized water
-
0.22 µm sterile filter
Methodology:
-
Preparation of Stabilizer Solution: Prepare a sterile solution of the chosen stabilizer (e.g., 1% w/v Poloxamer 188) in deionized water.
-
Coarse Suspension: Disperse a known amount of this compound (e.g., 1 mg/mL) in the stabilizer solution to form a coarse suspension.
-
Nanonization:
-
High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer for a sufficient number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar) until a homogenous nanosuspension is formed.
-
Probe Sonication: Alternatively, sonicate the coarse suspension using a probe sonicator on ice to prevent overheating. Use pulses (e.g., 10 seconds on, 20 seconds off) for a total sonication time of 15-30 minutes.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
Visually inspect for any aggregation or precipitation.
-
-
Sterilization: Sterilize the final nanosuspension by passing it through a 0.22 µm filter.
-
Application: The sterile nanosuspension can then be added to the cell culture medium at the desired final concentration.
Protocol 2: Quantification of Intracellular this compound by LC-MS
Objective: To determine the cytosolic concentration of this compound after treatment.
Materials:
-
Cells of interest
-
This compound formulation
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS system
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the this compound formulation at the desired concentration and for the desired time.
-
Cell Harvesting and Washing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Harvest the cells by scraping or trypsinization.
-
Count the cells to normalize the final concentration.
-
-
Cell Lysis and Protein Precipitation:
-
Lyse the cell pellet with an appropriate volume of lysis buffer.
-
Add ice-cold acetonitrile containing the internal standard to the cell lysate to precipitate proteins.
-
Vortex and incubate at -20°C for at least 1 hour.
-
-
Extraction:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing this compound and the internal standard.
-
-
LC-MS Analysis:
-
Inject the supernatant into the LC-MS system.
-
Develop an appropriate LC method to separate this compound from other cellular components.
-
Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve of this compound in a matrix that mimics the cell lysate.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the concentration to the cell number to report the amount of this compound per cell.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for improving this compound delivery.
Caption: Strategies to overcome poor cell permeability.
References
- 1. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Product Inhibitors of Ubiquitin Conjugation and Deconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. wjbphs.com [wjbphs.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Conjugation with Cationic Cell-Penetrating Peptide Increases Pulmonary Absorption of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 12. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. The Impact of an Efflux Pump Inhibitor on the Activity of Free and Liposomal Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 21. research.rug.nl [research.rug.nl]
- 22. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
addressing potential off-target effects of Deltasonamide 1 in research
Welcome to the technical support center for Deltasonamide 1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other experimental challenges when working with this potent PDE6δ-KRas inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a third-generation, high-affinity inhibitor of phosphodiesterase 6δ (PDE6δ).[1][2] It competitively binds to the hydrophobic prenyl-binding pocket of PDE6δ, preventing it from chaperoning farnesylated KRas to the plasma membrane. This disruption of KRas trafficking and localization leads to a reduction in KRas signaling and is intended to inhibit the proliferation of KRas-dependent cancer cells.[2][3] Deltasonamides were designed to have a higher affinity and be more resistant to the Arl2-mediated release mechanism compared to earlier generation inhibitors like Deltarasin.[2][4]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of the PDE6δ-KRas interaction, which leads to the mislocalization of KRas and subsequent downregulation of downstream signaling pathways, such as the MAPK/ERK pathway.[3][5] This is expected to result in reduced proliferation and induction of apoptosis in cancer cells that are dependent on oncogenic KRas signaling.[3][5]
Q3: What are the potential off-target effects of this compound and related compounds?
While specific off-target screening data for this compound is not widely published, experience with other PDE6δ inhibitors suggests potential areas for investigation. The first-generation inhibitor, Deltarasin, has been shown to have pan-Ras-directed off-target effects and general cytotoxicity, which may be due to interactions with other cellular targets.[2][3] Although Deltasonamides are designed for higher selectivity, it is crucial to experimentally verify their specificity in your system.
Q4: I am observing high cytotoxicity in my KRas wild-type (WT) cell line. What could be the cause?
Observing cytotoxicity in KRas WT cells could indicate off-target effects. Earlier PDE6δ inhibitors have shown cytotoxicity in WT cells.[6] This could be due to interactions with other proteins or general cellular stress at high concentrations. It is recommended to perform a dose-response experiment in a panel of KRas mutant and WT cell lines to determine the therapeutic window. Additionally, consider performing a cell viability assay that can distinguish between apoptosis and necrosis to understand the mechanism of cell death.
Q5: My in vitro (biochemical) potency for this compound is much higher than my in cellulo (cellular) potency. Why is there a discrepancy?
A significant drop in potency between biochemical and cellular assays is a known challenge for some PDE6δ inhibitors. For instance, a large fold-difference was observed for the related compound Deltasonamide 2.[2][3] This is often attributed to poor cell permeability due to the physicochemical properties of the compound.[2] It is also possible that in the cellular environment, the Arl2-GTP complex actively removes the inhibitor from PDE6δ, although Deltasonamides are designed to be more resistant to this than earlier inhibitors.[2][4]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Control Cell Lines
Symptoms:
-
Significant cell death observed in KRas wild-type cell lines.
-
High background signal in cell viability assays at concentrations intended to be non-toxic.
Possible Causes:
-
Off-target effects of this compound.
-
General compound toxicity at the concentrations used.
-
Solvent (e.g., DMSO) toxicity.
Troubleshooting Steps:
-
Validate with a Negative Control Compound: If available, use a structurally related but inactive analog of this compound as a negative control to determine if the observed effects are specific to the pharmacophore.
-
Perform Dose-Response in a Cell Line Panel: Test a wide concentration range of this compound on a panel of cell lines with different KRas mutation statuses (e.g., KRas mutant, KRas WT, HRas mutant). This will help determine if the cytotoxicity is selective for KRas-dependent cells.
-
Assess Mechanism of Cell Death: Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis. Off-target toxicity might induce a necrotic phenotype.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell lines.
Issue 2: Poor Correlation Between In Vitro and Cellular Activity
Symptoms:
-
This compound shows high potency in biochemical assays (e.g., fluorescence polarization, SPR) but weak activity in cellular assays (e.g., cell proliferation, target engagement).
Possible Causes:
-
Low cellular permeability of this compound.
-
Active efflux of the compound from the cells.
-
Rapid metabolism of the compound in cells.
-
Inefficient release from PDE6δ due to Arl2.
Troubleshooting Steps:
-
Assess Cellular Uptake: If possible, use analytical methods like LC-MS/MS to quantify the intracellular concentration of this compound over time.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in intact cells. A lack of a thermal shift would suggest that the compound is not reaching or binding to PDE6δ in the cellular environment.
-
Modulate Efflux Pump Activity: Co-incubate with known inhibitors of ABC transporters (e.g., verapamil) to see if this enhances the cellular activity of this compound.
-
Time-Course Experiment: Evaluate the effect of this compound at different time points to account for potential metabolic instability.
Quantitative Data Summary
| Compound | Target | Assay Type | KD (nM) | IC50 (µM) - KRas Mutant Cells | IC50 (µM) - KRas WT Cells | Reference(s) |
| This compound | PDE6δ | Biochemical (inferred) | ~0.203 | Not Reported | Not Reported | [1] |
| Deltasonamide 2 | PDE6δ | Biochemical | ~0.385 | ~0.375 - 12 | ~4.02 - >12 | [7] |
| Deltarasin | PDE6δ | Biochemical | ~38 | ~1 - 13 | ~8.92 - >13 | [7] |
| Deltaflexin-1 | PDE6δ | Biochemical (SPR) | ~3610 | ~7.2 - 11 | ~21 - 40 | [2][3] |
Note: Data for this compound is limited in the public domain. The table includes data from related compounds for comparative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess whether this compound binds to its target, PDE6δ, in a cellular context.
Materials:
-
Cells of interest (e.g., KRas mutant and WT cell lines)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against PDE6δ
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours).
-
Harvesting: After treatment, wash the cells with PBS and harvest by scraping.
-
Heat Shock: Resuspend the cell pellets in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe for PDE6δ using a specific antibody.
-
Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature in the presence of this compound, indicating that the compound has bound to and stabilized PDE6δ.
Protocol 2: Kinase Profiling to Assess Off-Target Effects
To identify potential off-target kinases, a commercially available kinase profiling service is recommended. This provides a broad screen against a panel of kinases.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity to the service provider.
-
Screening: The service provider will typically perform in vitro activity assays using a large panel of purified kinases (e.g., >100 kinases). The assay usually measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: The results are typically provided as a percentage of inhibition at a given concentration (e.g., 1 µM or 10 µM).
-
Interpretation: Analyze the data to identify any kinases that are significantly inhibited by this compound. Significant inhibition (e.g., >50% at 1 µM) may warrant further investigation through dose-response studies and cellular assays to confirm if these are bona fide off-targets.
Visualizations
Caption: On-target pathway of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A PDE6δ-KRas Inhibitor Chemotype with up to Seven H-Bonds and Picomolar Affinity that Prevents Efficient Inhibitor Release by Arl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
managing Deltasonamide 1 stability and solubility in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltasonamide 1. The information is designed to help manage the stability and solubility of this compound in experimental buffers and provide guidance on its use in common assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Question: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, Tris-HCl). What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the Cosolvent Percentage: While it's crucial to minimize the final DMSO concentration to avoid off-target effects, a slightly higher percentage might be necessary to maintain solubility. It is recommended to keep the final DMSO concentration below 0.5%, but you may need to test a range (e.g., 0.1% to 1%) to find the optimal balance for your specific assay. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a Formulation with Surfactants: For certain in vitro applications, the use of a non-ionic surfactant like Tween-80 can help maintain solubility. A common formulation for in vivo studies that can be adapted for in vitro use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] You can try preparing your working solution in a similar vehicle, ensuring the final concentration of each component is compatible with your experimental system.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, briefly sonicate the solution. This can help to disperse the compound and dissolve small precipitates.
-
Pre-warm the Buffer: Warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the potential for temperature-dependent degradation.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: I am seeing high variability in my cell-based assay results when using this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the handling of this compound:
-
Incomplete Solubilization of Stock Solution: Ensure your initial DMSO stock is fully dissolved. This compound can be challenging to dissolve in DMSO and may require ultrasonic treatment.[2] Visually inspect the solution for any particulate matter before making dilutions.
-
Precipitation in Culture Media: this compound may precipitate in cell culture media, especially at higher concentrations. This can lead to inconsistent effective concentrations. Before treating your cells, prepare the final dilution in media and inspect it for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps for precipitation in aqueous buffers.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates). This can reduce the actual concentration of the compound in your experiment. To mitigate this, consider using low-retention plastics.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and plates. Variations in cell number can lead to significant differences in the observed effects of the compound.
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration and bioavailability. If you observe significant variability, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. Always maintain a consistent serum percentage across all experiments.
-
Issue 3: Loss of Compound Activity Over Time
-
Question: My this compound stock solution seems to be losing activity. How can I prevent this?
-
Answer: Proper storage and handling are critical to maintaining the activity of this compound.
-
Stock Solution Storage: As recommended, store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing small aliquots of your stock solution.
-
Working Solution Stability: Prepare fresh working dilutions in aqueous buffers or cell culture media immediately before each experiment. This compound is not stable in aqueous solutions for extended periods.
-
Protection from Light: While there is no specific data on the photosensitivity of this compound, it is good practice to protect stock solutions and working dilutions from light by using amber vials or covering containers with aluminum foil.
-
Frequently Asked Questions (FAQs)
Solubility
-
What is the recommended solvent for preparing this compound stock solutions?
-
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. This compound is soluble in DMSO at concentrations up to 66.67 mg/mL (103.01 mM).[2] Ultrasonic treatment may be necessary to fully dissolve the compound.
-
-
Is this compound soluble in aqueous buffers like PBS?
-
This compound has very low solubility in aqueous buffers. Direct dissolution in PBS or other aqueous solutions is not recommended. It is necessary to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.
-
-
How can I improve the solubility of this compound for in vivo studies?
-
For in vivo experiments, a common formulation is a mixture of solvents. Two suggested protocols are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% corn oil.[1]
-
-
Stability
-
How should I store this compound?
-
Is this compound stable in aqueous buffers?
-
What are the potential degradation pathways for this compound?
-
This compound contains a sulfonamide functional group. Sulfonamides can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The primary degradation pathway would likely involve the cleavage of the S-N bond. Oxidation of the sulfur atom is also a theoretical possibility.
-
Experimental Usage
-
What is the mechanism of action of this compound?
-
This compound is a potent inhibitor of the protein-protein interaction between PDE6δ and KRas.[1] By binding to the farnesyl-binding pocket of PDE6δ, it prevents the chaperone-mediated transport of KRas to the plasma membrane. This mislocalization of KRas inhibits its downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation.
-
-
What is a typical concentration range for this compound in cell-based assays?
-
The effective concentration will vary depending on the cell line and assay. For cell proliferation assays in human pancreatic ductal adenocarcinoma (hPDAC) cell lines, concentrations ranging from 0.375 µM to 12 µM have been used with an incubation time of 60 hours.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
-
How can I confirm that this compound is inhibiting KRas signaling in my cells?
-
You can assess the phosphorylation status of downstream effectors of the KRas pathway using western blotting. Key proteins to examine include phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). A decrease in the levels of these phosphorylated proteins upon treatment with this compound would indicate inhibition of KRas signaling.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Observations | Reference |
| DMSO | 66.67 mg/mL (103.01 mM) | Ultrasonic treatment may be required. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.86 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.86 mM) | Clear solution. | [1] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid | 4°C | Long-term | Sealed, away from moisture. | [1] |
| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1] |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1] |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
-
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequent dilutions in aqueous buffer.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Experimental aqueous buffer (e.g., sterile PBS, pH 7.4)
-
-
Protocol:
-
Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.647 mg of this compound (MW: 647.25 g/mol ) in 100 µL of DMSO.
-
Vortex the solution thoroughly. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect to ensure a clear solution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
For preparing a working solution, bring an aliquot of the DMSO stock to room temperature.
-
Perform a serial dilution of the stock solution in your experimental aqueous buffer to achieve the desired final concentration. It is recommended to add the DMSO stock to the aqueous buffer and mix immediately to minimize precipitation. The final DMSO concentration in the assay should be kept as low as possible (ideally ≤ 0.5%) and should be consistent across all experimental conditions, including the vehicle control.
-
2. Cell Proliferation Assay using a Real-Time Cell Analyzer (RTCA)
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Human pancreatic ductal adenocarcinoma (hPDAC) cell line (or other suitable cancer cell line)
-
Complete cell culture medium
-
E-Plates for RTCA
-
RTCA instrument
-
This compound working solutions
-
Vehicle control (e.g., cell culture medium with the same final concentration of DMSO as the this compound working solutions)
-
-
Protocol:
-
Seed the hPDAC cells in the wells of an E-plate at the optimal density for your cell line.
-
Allow the cells to attach and enter a logarithmic growth phase (typically 18-24 hours).
-
Prepare a series of this compound working solutions in complete cell culture medium at 2x the final desired concentrations (e.g., 0.75, 1.5, 3, 6, 12, 24 µM). Also prepare a 2x vehicle control.
-
Add an equal volume of the 2x this compound working solutions or the vehicle control to the appropriate wells of the E-plate to achieve the final desired concentrations.
-
Place the E-plate back into the RTCA instrument located in a cell culture incubator.
-
Monitor cell proliferation by measuring the cell index at regular intervals (e.g., every 15-60 minutes) for a total duration of 60 hours or more.
-
Analyze the data by normalizing the cell index to the time of compound addition. Plot the cell index over time and calculate IC50 values at the desired time points.
-
3. Western Blot for Downstream KRas Signaling
-
Objective: To determine if this compound inhibits the KRas signaling pathway by assessing the phosphorylation of ERK and AKT.
-
Materials:
-
Cancer cell line with active KRas signaling
-
This compound working solutions
-
Vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
Caption: KRas signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
challenges in translating in vitro Deltasonamide 1 data to in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Deltasonamide 1. The information is tailored to address the specific challenges encountered when translating in vitro data to in vivo models.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Question | Answer |
| My in vitro IC50 value for this compound is in the nanomolar range, but I'm seeing significantly lower potency in my cell-based assays. Is this expected? | Yes, a discrepancy between the biochemical IC50 and cellular potency is a known challenge with this compound and its analogs. This is often attributed to the compound's low partition coefficient, which suggests poor cell penetration.[1] While this compound has a picomolar affinity for its target, PDE6δ, its effectiveness in a cellular environment is in the micromolar range.[1][2] |
| I'm observing high variability in my cell proliferation assay results. What are some potential causes? | High variability can stem from several factors. Ensure consistent cell seeding density and even distribution in your microplates. It is also crucial to maintain a consistent incubation time with the MTT reagent and ensure complete solubilization of the formazan crystals before reading the absorbance.[1] Additionally, since this compound is a natural product derivative, batch-to-batch variability could be a factor. |
| I'm having difficulty dissolving this compound for my experiments. What is the recommended solvent? | For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] For in vivo studies, the choice of vehicle is critical and may require optimization to improve solubility and bioavailability. A common vehicle for similar compounds includes a mixture of DMSO, Solutol HS, and SBE-β-CD.[4] |
| My in vivo xenograft tumors are not growing consistently. How can I improve my model? | For pancreatic cancer models, orthotopic xenografts are generally more clinically relevant and may provide more consistent tumor growth compared to subcutaneous models.[2][5] The method of implantation, such as using Matrigel to contain the cells, can also reduce cell leakage and improve tumor take rate.[6][7] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the challenges of translating in vitro this compound data to in vivo models.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a potent inhibitor of the PDE6δ-KRas interaction.[2] It binds to the farnesyl-binding pocket of PDE6δ, preventing it from chaperoning KRas to the cell membrane, which is essential for its signaling activity. |
| What are the major hurdles in translating in vitro this compound data to in vivo models? | The primary challenges include poor pharmacokinetic properties such as low bioavailability and metabolic instability.[8] Natural products and their derivatives often face issues with solubility and rapid clearance in in vivo systems.[9] For Deltasonamides specifically, their chemical properties can lead to poor cell penetration, resulting in a significant drop in efficacy from biochemical assays to cellular and in vivo models.[1] |
| Is there any available in vivo efficacy data for this compound? | As of late 2025, published in vivo efficacy data specifically for this compound is limited. However, studies on its analogs and other PDE6δ inhibitors have highlighted the challenges in achieving significant in vivo antitumor activity due to poor metabolic stability and cellular potency.[8] Newer generation PDE6δ inhibitors are being developed to address these limitations.[10] |
| What type of in vivo model is most appropriate for testing this compound? | For pancreatic cancer, which is a primary target for KRas inhibitors, orthotopic patient-derived xenograft (PDX) models in immunocompromised mice are considered a robust preclinical model.[8] These models better recapitulate the tumor microenvironment and may provide more predictive data on therapeutic efficacy.[2][11] |
| How can the pharmacokinetic profile of this compound be improved for in vivo studies? | Improving the druggability of natural product derivatives like this compound often involves medicinal chemistry efforts to enhance their ADME (absorption, distribution, metabolism, and excretion) properties.[12] This can include strategies like deuteration to improve metabolic stability or the synthesis of analogs with improved solubility and cell permeability. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its analog, Deltasonamide 2, highlighting the disparity between biochemical affinity and cellular activity.
| Compound | Assay Type | Target | Value | Units |
| This compound | Biochemical | PDE6δ-KRas | 203 | pM (KD)[2] |
| This compound | Cell-based (hPDAC) | Proliferation | 0.375 - 12 | µM[2] |
| Deltasonamide 2 | Biochemical | PDEδ | 8 | nM (KD)[13] |
| Deltasonamide 2 | Cell-based (CRC) | Proliferation (EC50) | ~4 | µM[3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability in response to a test compound.[1][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Orthotopic Pancreatic Cancer Xenograft Model in Mice
This is a generalized protocol for establishing an orthotopic xenograft model.[2][5][6][7][11]
-
Cell Preparation: Culture human pancreatic cancer cells (e.g., AsPC-1 or MiaPaCa-2) and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel at a concentration of 1x10^7 cells/mL.
-
Animal Handling: Use immunodeficient mice (e.g., nude or SCID mice). Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Procedure: Make a small incision in the left abdominal flank to expose the pancreas. Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension into the tail of the pancreas.
-
Closure: Suture the abdominal wall and close the skin with surgical clips.
-
Post-operative Care: Administer analgesics as required and monitor the mice for recovery and signs of distress.
-
Tumor Monitoring and Treatment: Monitor tumor growth using a suitable imaging modality (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells). Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the planned dosing schedule and route.
-
Efficacy Evaluation: Measure tumor volume at regular intervals. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: KRas Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Evaluating PDEδ Inhibitors.
Caption: Challenges in Translating In Vitro Data to In Vivo Models.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 12. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bioavailability of oral dexamethasone during high dose steroid therapy in neurological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
refining experimental protocols to account for Deltasonamide 1's properties
Welcome to the technical support center for Deltasonamide 1. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols to account for the unique properties of this compound, a potent PDE6δ-KRas inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity, competitive inhibitor of the phosphodiesterase 6δ (PDE6δ).[1][2] PDE6δ acts as a chaperone protein for farnesylated cargo proteins, most notably KRas. By binding to the farnesyl-binding pocket of PDE6δ with picomolar affinity (KD of ~203 pM), this compound prevents the interaction between PDE6δ and KRas.[1] This disruption leads to the mislocalization of KRas from the plasma membrane to endomembranes, thereby inhibiting downstream signaling pathways such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For long-term storage, stock solutions should be kept at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: I am observing lower than expected efficacy in my cell-based assays compared to the reported in vitro potency. What could be the reason?
A3: A common challenge with this compound and other PDE6δ inhibitors is a discrepancy between high in vitro affinity and cellular potency. This can be attributed to two main factors:
-
Low Cell Permeability: Deltasonamides have a low partitioning coefficient, which suggests poor penetration across the cell membrane.[5]
-
Arl2-Mediated Ejection: The GTPase Arl2 can bind to PDE6δ and induce a conformational change that leads to the release of bound inhibitors from the farnesyl-binding pocket.[5] Although this compound is designed to better withstand this ejection compared to earlier generation inhibitors, it can still contribute to reduced intracellular efficacy.[6]
Q4: How can I improve the cellular uptake of this compound?
A4: While there is no standard method to overcome the inherent low cell permeability of this compound, ensuring the compound is fully solubilized in the culture medium is crucial. When diluting the DMSO stock solution into your aqueous cell culture medium, do so rapidly and with vigorous mixing to prevent precipitation. If you continue to face issues, consider using a formulation with excipients like PEG300 and Tween-80, which are sometimes used for in vivo studies to improve solubility and bioavailability.[1]
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate in the culture wells after adding this compound.
-
Inconsistent or non-reproducible results in cell-based assays.
Possible Causes:
-
Poor solubility of this compound in aqueous media.
-
High final concentration of DMSO in the culture medium.
Solutions:
-
Optimize Solubilization:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
When preparing the working solution, dilute the stock directly into pre-warmed cell culture medium with vigorous vortexing or pipetting to ensure rapid and complete mixing.
-
If precipitation persists, brief sonication of the diluted solution may help.[1]
-
-
Control DMSO Concentration:
-
Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically <0.5%).
-
If high concentrations of this compound are required, you may need to prepare a more concentrated intermediate dilution in a serum-containing medium before the final dilution in the assay medium.
-
Problem 2: High Variability in Cell Viability/Proliferation Assays
Symptoms:
-
Large error bars and poor reproducibility in IC50 determination.
-
Inconsistent effects of the compound across replicate wells.
Possible Causes:
-
Uneven cell seeding.
-
Edge effects in the microplate.
-
Compound precipitation (see Problem 1).
-
Cell line-specific resistance.
Solutions:
-
Standardize Cell Seeding:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Use a hemocytometer or an automated cell counter to accurately determine cell density.
-
Allow cells to adhere and resume logarithmic growth for 24 hours before adding the compound.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or medium.
-
-
Confirm Target Dependence:
-
Use a control cell line that does not have a KRas mutation to confirm that the observed effects are specific to the intended target pathway.
-
Quantitative Data
The following table summarizes the reported in vitro affinity of this compound and the cellular IC50 values for related PDE6δ inhibitors in various cancer cell lines. This data can be used as a reference for designing your own experiments. Note that the optimal concentration for this compound in your specific cell line should be determined empirically.
| Compound | Assay | Target/Cell Line | Result | Reference |
| This compound | Binding Affinity (KD) | PDE6δ | 203 pM | [1] |
| Deltarasin | Cell Viability (IC50) | H358 (Lung Cancer, KRasG12C) | 4.21 µM | [5] |
| Deltarasin | Cell Viability (IC50) | A549 (Lung Cancer, KRasG12S) | 5.29 µM | [5] |
| Deltasonamide 2 | Growth Rate (EC50) | SW480 (Colorectal Cancer, KRasG12V) | ~1 µM | [7] |
| Deltasonamide 2 | Growth Rate (EC50) | HCT-116 (Colorectal Cancer, KRasG13D) | ~2 µM | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear or white-walled microplates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest compound concentration.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution and incubation overnight.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the compound concentration to determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for KRas Downstream Signaling
This protocol allows for the assessment of the effect of this compound on the phosphorylation status of key proteins in the KRas signaling pathway.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete growth medium and serum-free medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours by replacing the complete medium with a serum-free medium.
-
Treat the cells with the desired concentration of this compound (e.g., 1x, 5x, and 10x the IC50 value) or vehicle control for 2-24 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes before lysis to induce pathway activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The KRas signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Deltasonamide 1 and Deltazinone 1 in KRas Mutant Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent PDE6δ inhibitors, Deltasonamide 1 and Deltazinone 1, in KRas mutant cancer cells. By inhibiting the PDE6δ-KRas interaction, these small molecules aim to disrupt KRas localization and downstream signaling, offering a therapeutic strategy for KRas-driven cancers. This document synthesizes available experimental data to facilitate an objective comparison of their performance.
Introduction: Targeting the KRas-PDE6δ Axis
KRas is a frequently mutated oncogene that, when activated, drives tumor proliferation and survival through downstream signaling cascades, including the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways. The proper localization of farnesylated KRas to the plasma membrane is crucial for its function and is facilitated by the chaperone protein PDE6δ. Both this compound and Deltazinone 1 are small molecule inhibitors that bind to the farnesyl-binding pocket of PDE6δ, thereby preventing its interaction with KRas. This disruption leads to the mislocalization of KRas and subsequent attenuation of its oncogenic signaling.
Deltazinone 1 represents a second-generation PDE6δ inhibitor, while this compound is a third-generation compound developed to exhibit higher affinity and greater resistance to displacement by the Arl2 protein, a factor that can eject inhibitors from the PDE6δ pocket.[1] However, it has been noted that Deltasonamides may have lower cell permeability.[1] This guide will delve into the experimental evidence to compare their efficacy.
Comparative Efficacy in KRas Mutant Cell Lines
The following tables summarize the available quantitative data on the effects of this compound (using its close analog Deltasonamide 2) and Deltazinone 1 on the viability and signaling pathways of KRas mutant cancer cells. It is important to note that the data is compiled from different studies and cell lines, and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Comparative Efficacy on Cell Viability
| Compound | Cell Line | KRas Mutation | Assay | Endpoint | Result |
| Deltasonamide 2 | HCT116 | G13D | Cell Viability | IC50 | 11 µM[1] |
| MDA-MB-231 | G13D | Cell Viability | IC50 | 7.2 µM[1] | |
| Deltazinone 1 | Panc-Tu-I | G12D | Cell Growth | - | Dose-dependent inhibition[2] |
| MIA PaCa-2 | G12C | Cell Growth | - | Dose-dependent inhibition[2] | |
| Capan-1 | G12V | Cell Growth | - | Dose-dependent inhibition[2] |
Table 2: Comparative Effects on Downstream KRas Signaling
| Compound | Cell Line | KRas Mutation | Target | Treatment | Result |
| Deltazinone 1 | Panc-Tu-I | G12D | p-ERK | 20 µM for >3h | Reduced EGF-induced phosphorylation[2] |
| Panc-Tu-I | G12D | p-S6P | 20 µM for 1h | Reduced EGF-induced phosphorylation[2] | |
| PANC-1 | G12D | p-ERK | 20 µM | No significant effect on EGF-induced phosphorylation[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound and Deltazinone 1.
Caption: General experimental workflows for efficacy evaluation.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature for evaluating PDE6δ inhibitors.
Cell Viability Assay (MTT/alamarBlue)
-
Cell Seeding: KRas mutant cancer cells (e.g., HCT116, MIA PaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or Deltazinone 1 (e.g., 0.1 to 50 µM). A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., 10% SDS in 0.01 M HCl), and the absorbance is measured at 570 nm.[3]
-
alamarBlue Assay: alamarBlue reagent is added to each well, and plates are incubated for 1-4 hours. Fluorescence is measured with excitation at 560 nm and emission at 590 nm.[1]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for KRas Downstream Signaling
-
Cell Treatment: KRas mutant cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then serum-starved for 12-24 hours before being treated with this compound or Deltazinone 1 at the desired concentrations and for the specified durations (e.g., 1, 3, 8, or 24 hours). For some experiments, cells are stimulated with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) after inhibitor treatment.[2]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of ERK1/2 and AKT.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
The available evidence suggests that both this compound and Deltazinone 1 are effective in inhibiting the proliferation of KRas mutant cancer cells by targeting the KRas-PDE6δ interaction. As a third-generation inhibitor, this compound is designed for higher affinity and improved resistance to Arl2-mediated displacement, which may translate to more sustained target engagement. However, its efficacy in cellular contexts might be limited by lower cell permeability. Deltazinone 1 has demonstrated dose-dependent anti-proliferative effects and the ability to modulate KRas downstream signaling.
A direct, comprehensive comparative study is warranted to definitively establish the superior compound for therapeutic development. Future investigations should focus on a side-by-side evaluation of both inhibitors in a panel of KRas mutant cell lines, assessing not only their impact on cell viability but also their detailed effects on the KRas signaling network and their pharmacokinetic properties.
References
A Comparative Analysis of Binding Affinities of Deltasonamide 1 and Other PDEδ Inhibitors
A deep dive into the binding characteristics of potent PDEδ inhibitors, providing researchers with comparative data and detailed experimental insights to inform drug discovery and development in KRAS-driven cancers.
This guide offers a comprehensive comparison of the binding affinities of Deltasonamide 1 and other notable phosphodiesterase δ (PDEδ) inhibitors. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for researchers in oncology and medicinal chemistry.
Quantitative Comparison of PDEδ Inhibitor Binding Affinities
The binding affinity of an inhibitor to its target is a crucial parameter in drug development, indicating the concentration required to achieve a therapeutic effect. The dissociation constant (KD) is a common metric for affinity, with lower values signifying a stronger interaction. The following table summarizes the reported KD values for this compound and a selection of other PDEδ inhibitors.
| Inhibitor | Binding Affinity (KD) | Experimental Method | Reference |
| This compound | 203 pM[1] | Not Specified in Source | [1] |
| Deltasonamide 2 | ~385 pM[2] | Not Specified in Source | [3][2] |
| Deltazinone 1 | 8 nM[4] | Competitive Fluorescence Polarization Assay[5] | [4][5] |
| Deltaflexin 3 | 6 nM | Not Specified in Source | |
| Deltarasin | 38 nM[6][7] / 41 nM | Not Specified in Source | [6][7] |
| Spiro-cyclic Inhibitor (compound 36l) | 127 nM | Not Specified in Source | |
| Indolizino[3,2-c]quinoline (PD3) | 491 nM[8] | Fluorescence Polarization (FP)-based binding assay[8] | [8] |
| Deltaflexin-1 | 3.61 µM | Surface Plasmon Resonance (SPR)[9][10] | [9][10] |
Signaling Pathway and Experimental Workflow
The interaction between PDEδ and farnesylated KRas is a key step in the cellular trafficking and signaling of the KRas oncoprotein. Inhibition of this interaction is a promising strategy for treating KRas-driven cancers.
The binding affinity of these inhibitors is typically determined using biophysical techniques such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Deltasonamide 1 in Cancer Cell Lines: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the on-target activity of Deltasonamide 1, with a comparative look at alternative inhibitors. This guide provides supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of PDE6δ-KRas inhibition.
This compound has emerged as a potent inhibitor of the interaction between phosphodiesterase 6δ (PDE6δ) and KRas, a critical signaling node in many cancers.[1] By disrupting the trafficking of KRas to the cell membrane, this compound offers a promising therapeutic strategy for KRas-driven malignancies.[2] This guide provides a detailed validation of this compound's on-target activity in cancer cell lines, comparing its performance with other known PDE6δ inhibitors, including Deltarasin and the next-generation Deltaflexins.
Comparative Efficacy of PDE6δ Inhibitors
The primary mechanism of action for this compound and its analogues is the inhibition of the PDE6δ-KRas interaction, which prevents the proper localization of KRas to the plasma membrane, thereby attenuating downstream oncogenic signaling.[2][3] The following tables summarize the quantitative data on the binding affinity and cellular activity of these compounds.
| Compound | Target | Binding Affinity (KD) | Reference |
| This compound | PDE6δ | 203 pM | [1] |
| Deltarasin | PDE6δ | ~25 nM | [4][5] |
| Deltaflexin-1 | PDE6δ | 3.61 µM | [4][5] |
| Compound 36l | PDE6δ | 127 nM | [6] |
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | hPDAC cell lines | Proliferation | 0.375-12 µM (effective concentration range) | [1] |
| Deltarasin | HCT116 (KRasG13D) | Proliferation | ~5 µM | [4] |
| HT-29 (KRaswt) | Proliferation | ~20 µM | [4] | |
| Deltaflexin-1 | HCT116 (KRasG13D) | Proliferation | 11 µM | [4][5] |
| HT-29 (KRaswt) | Proliferation | 40 µM | [4][5] | |
| MDA-MB-231 (KRasG13D) | Proliferation | 7.2 µM | [4][5] | |
| Hs 578T (H-RasG12D) | Proliferation | 21 µM | [4][5] | |
| Compound 36l | Mia PaCa-2 | Proliferation | 6.67 µM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for validating the on-target activity of PDE6δ inhibitors.
Caption: Simplified KRas signaling pathway and the inhibitory action of this compound on PDE6δ.
Caption: A generalized experimental workflow for validating the on-target activity of PDE6δ inhibitors.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
Objective: To determine the binding affinity (KD) of this compound to purified PDE6δ protein.
Methodology:
-
Recombinant human PDE6δ protein is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The binding and dissociation of the compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The association (kon) and dissociation (koff) rate constants are determined.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.[4][5]
Förster Resonance Energy Transfer (FRET) Assay for KRas-PDE6δ Interaction
Objective: To measure the disruption of the KRas-PDE6δ interaction in live cells upon treatment with this compound.
Methodology:
-
Cancer cell lines are co-transfected with plasmids encoding KRas fused to a donor fluorophore (e.g., mGFP) and PDE6δ fused to an acceptor fluorophore (e.g., mCherry).
-
Cells are treated with varying concentrations of this compound or a vehicle control.
-
FRET is measured using fluorescence microscopy. A decrease in the FRET signal indicates a disruption of the interaction between KRas and PDE6δ.[4]
-
The IC50 for the disruption of the interaction can be calculated.
Cell Proliferation Assay (Real-Time Cell Analysis - RTCA)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 16-well E-plates.
-
After allowing the cells to adhere and enter a logarithmic growth phase, they are treated with a dose range of this compound.
-
Cell proliferation is monitored in real-time using the xCELLigence system, which measures impedance-based cell index (CI).
-
The CI is a dimensionless parameter that correlates with the number of viable cells.
-
The data is analyzed to determine the IC50 for cell proliferation.[3]
Western Blot Analysis of Downstream Signaling
Objective: To evaluate the effect of this compound on the phosphorylation status of key downstream effectors of KRas signaling, such as ERK and AKT.
Methodology:
-
Cancer cell lines are treated with this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total ERK and AKT.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.[6]
Conclusion
This compound demonstrates potent on-target activity by inhibiting the PDE6δ-KRas interaction with high affinity. This leads to a reduction in the proliferation of cancer cell lines, particularly those with KRas mutations. Comparative analysis with other PDE6δ inhibitors like Deltarasin and Deltaflexins reveals differences in selectivity and cellular potency, highlighting the importance of specific chemical scaffolds. The experimental protocols provided herein offer a robust framework for researchers to validate the on-target effects of this compound and similar compounds in their own cancer models. The continued investigation of these inhibitors is crucial for the development of novel therapeutics for KRas-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Deltasonamide 1 and Deltarasin on Cell Proliferation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deltasonamide 1 and Deltarasin are small molecule inhibitors that have garnered significant interest in cancer research due to their unique mechanism of targeting the KRAS signaling pathway. Unlike direct KRAS inhibitors, these compounds disrupt the interaction between KRAS and phosphodiesterase-δ (PDEδ), a protein crucial for the proper localization and signaling of farnesylated KRAS. This guide provides a comparative analysis of this compound and Deltarasin, focusing on their effects on cell proliferation, with supporting experimental data and protocols.
Disclaimer: Direct comparative studies on the effects of this compound and Deltarasin on cell proliferation are limited in publicly available literature. Therefore, this guide utilizes data on Deltasonamide 2, a structurally and functionally related compound to this compound, for a comparative perspective against Deltarasin. The findings related to Deltasonamide 2 are presented as a close approximation for this compound's potential activity.
Mechanism of Action
Both this compound and Deltarasin function by competitively binding to the hydrophobic prenyl-binding pocket of PDEδ.[1] This pocket is essential for PDEδ to chaperone farnesylated KRAS from the endomembrane to the plasma membrane, a critical step for KRAS to engage with its downstream effectors and promote cell proliferation.[2] By occupying this pocket, this compound and Deltarasin prevent the KRAS-PDEδ interaction, leading to the mislocalization of KRAS and subsequent inhibition of its oncogenic signaling.[2][3]
While both compounds share this mechanism, the Deltasonamide series of inhibitors, including this compound and 2, have been engineered for a higher affinity to PDEδ.[4] Deltasonamide 2, for instance, forms seven hydrogen bonds with PDEδ, resulting in a high affinity, whereas Deltarasin forms only three.[4] This difference in binding affinity may contribute to variations in their potency and duration of action.
Comparative Analysis of Effects on Cell Proliferation
The inhibitory effects of Deltarasin and Deltasonamide 2 on cell proliferation have been quantified in various cancer cell lines. The following tables summarize the available data.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| Deltarasin | SW480 | Colorectal Cancer | 2.86 ± 0.31 | [4] |
| HCT-116 | Colorectal Cancer | - | [4] | |
| A549 | Lung Cancer | 5.29 ± 0.07 | ||
| H358 | Lung Cancer | 4.21 ± 0.72 | ||
| Panc-Tu-I | Pancreatic Cancer | - | [5] | |
| Deltasonamide 2 | SW480 | Colorectal Cancer | 1.24 ± 0.06 | [4] |
| HCT-116 | Colorectal Cancer | - | [4] |
Data for this compound is not available in direct comparative studies; data for the closely related Deltasonamide 2 is presented. '-' indicates that a specific value was not provided in the cited source, although inhibitory effects were observed.
In a direct comparison using colorectal cancer cell lines, Deltasonamide 2 demonstrated a lower EC50 value in the SW480 cell line compared to Deltarasin, suggesting a higher potency in inhibiting cell growth.[4] Both compounds showed significant inhibition of proliferation in KRAS-mutant cancer cells.[4] Deltarasin has also been shown to effectively inhibit the proliferation of lung and pancreatic cancer cell lines.[5]
Signaling Pathways
The inhibition of the KRAS-PDEδ interaction by this compound and Deltarasin leads to the suppression of downstream signaling pathways that are critical for cell proliferation and survival. By preventing KRAS from reaching the plasma membrane, these inhibitors effectively block the activation of the RAF/MEK/ERK and PI3K/AKT signaling cascades.[6][7]
Caption: KRAS-PDEδ Signaling Pathway Inhibition.
Experimental Protocols
Cell Proliferation Assay (Real-Time Cell Analysis - RTCA)
This protocol is based on the methodology used to compare Deltarasin and Deltasonamide 2.[4]
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells per well.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound or Deltarasin. Use DMSO as a vehicle control.
-
Real-Time Monitoring: Monitor cell proliferation over 60 hours using a real-time cell analysis system that measures changes in impedance.
-
Data Analysis: Determine the growth rate by integrating the area under the curve of the real-time measurements. Normalize the data to the DMSO control and calculate EC50 values using a sigmoidal curve fit.
Caption: Workflow for a Real-Time Cell Proliferation Assay.
Cell Viability Assay (7-AAD Staining)
This protocol is for assessing cell death following treatment.[4]
-
Cell Treatment: Follow steps 1-3 of the cell proliferation assay protocol.
-
Cell Collection: After 24 hours of treatment, collect the cell culture supernatant. Wash the cells with PBS and collect the wash.
-
Staining: Stain the collected cells with 7-Aminoactinomycin D (7-AAD).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of non-viable (7-AAD positive) cells.
-
Data Analysis: Compare the percentage of cell death in treated samples to the DMSO control.
Conclusion
Both this compound and Deltarasin are promising inhibitors of the KRAS-PDEδ interaction, offering a novel strategy to target KRAS-driven cancers. Based on the available data for the closely related Deltasonamide 2, it is plausible that this compound exhibits higher potency in inhibiting cell proliferation compared to Deltarasin, likely due to its higher binding affinity for PDEδ. Further head-to-head studies are necessary to fully elucidate the comparative efficacy of this compound and Deltarasin across a broader range of cancer cell types. The experimental protocols and pathway information provided in this guide offer a framework for researchers to conduct such comparative analyses.
References
- 1. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Deltasonamide 1 for PDEδ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Deltasonamide 1, a potent inhibitor of the interaction between phosphodiesterase δ (PDEδ) and KRas. The focus is on assessing its specificity for PDEδ over other proteins, a critical factor in its potential as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows.
High-Affinity Binding of this compound to PDEδ
This compound has been identified as a high-affinity inhibitor of the PDEδ-KRas interaction, demonstrating a dissociation constant (Kd) in the picomolar range. This exceptional affinity is a key attribute that distinguishes it from other known PDEδ inhibitors.
Comparison with Alternative PDEδ Inhibitors
While this compound exhibits remarkable potency, a comprehensive assessment of its specificity requires comparison with other well-characterized PDEδ inhibitors. The following table summarizes the binding affinities of this compound and other notable inhibitors for PDEδ.
Data Presentation: Comparison of PDEδ Inhibitors
| Compound | Target | Dissociation Constant (Kd) | Key Observations |
| This compound | PDEδ | 203 pM[1] | Exhibits exceptionally high affinity for PDEδ. |
| Deltasonamide 2 | PDEδ | 385 ± 52 pM | Another high-affinity inhibitor from the same class. |
| Deltarasin | PDEδ | 38 nM | The first-generation PDEδ inhibitor; noted for off-target effects. |
| Deltaflexin-1 | PDEδ | Micromolar affinity | Designed for improved K-Ras selectivity over H-Ras. |
Signaling Pathway of PDEδ-Mediated KRas Localization
PDEδ acts as a chaperone protein for farnesylated proteins, most notably KRas. It binds to the farnesyl group of KRas in the cytoplasm, solubilizing it and facilitating its transport to the plasma membrane. At the membrane, the GTPase Arl2 (ADP-ribosylation factor-like protein 2) mediates the release of KRas from PDEδ, allowing KRas to localize to the membrane and engage in downstream signaling pathways that drive cell proliferation and survival. Inhibition of the PDEδ-KRas interaction by compounds like this compound disrupts this trafficking, leading to mislocalization of KRas and subsequent attenuation of its signaling output.
Caption: PDEδ-KRas Signaling Pathway.
Experimental Protocols
To assess the binding affinity and specificity of compounds like this compound, several biophysical techniques are employed. Below are detailed, representative protocols for three common methods.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Experimental Workflow: Surface Plasmon Resonance
Caption: SPR Experimental Workflow.
Protocol:
-
Sensor Chip Preparation: A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Ligand Immobilization: Recombinant human PDEδ is diluted in 10 mM sodium acetate buffer (pH 5.0) and injected over the activated sensor surface until the desired immobilization level is reached. The surface is then deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5). A reference flow cell is prepared similarly but without PDEδ immobilization to subtract non-specific binding.
-
Analyte Preparation: this compound is serially diluted in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to a range of concentrations (e.g., 0.1 nM to 100 nM).
-
Binding Assay: Each concentration of this compound is injected over the PDEδ and reference surfaces for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
Surface Regeneration: If necessary, the sensor surface is regenerated between analyte injections using a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference flow cell data. The resulting binding curves are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Recombinant PDEδ and this compound are extensively dialyzed against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heats of dilution. The concentrations of both protein and ligand are precisely determined.
-
ITC Experiment Setup: The sample cell of the calorimeter is filled with a solution of PDEδ (e.g., 10 µM). The injection syringe is filled with a solution of this compound (e.g., 100 µM).
-
Titration: A series of small aliquots (e.g., 2 µL) of the this compound solution are injected into the PDEδ solution at regular intervals. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow vs. time) is integrated to obtain the heat change per injection. These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Fluorescence Polarization (FP) for High-Throughput Screening
FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (tracer) to a larger protein.
Protocol:
-
Tracer Preparation: A fluorescently labeled version of a known PDEδ ligand (the tracer) is synthesized.
-
Assay Setup: In a multi-well plate, a fixed concentration of the fluorescent tracer and PDEδ are mixed in an appropriate assay buffer.
-
Competitive Binding: this compound is serially diluted and added to the wells containing the tracer-PDEδ mixture. The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization, which corresponds to the displacement of the tracer by this compound, is plotted against the concentration of this compound. The data is fitted to a competitive binding equation to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.
Conclusion
This compound is a highly potent inhibitor of the PDEδ-KRas interaction, with a binding affinity in the picomolar range. This represents a significant improvement over earlier generation inhibitors. While its on-target potency is clear, a comprehensive public dataset on its off-target profile across a wide range of proteins is currently lacking. The provided experimental protocols offer a framework for researchers to independently assess the binding affinity and specificity of this compound and other PDEδ inhibitors. Further studies focused on broad selectivity profiling are crucial to fully evaluate the therapeutic potential of this compound and to guide the development of next-generation PDEδ inhibitors with improved specificity and safety profiles.
References
Unveiling the Potency of Deltasonamide 1: A Comparative Guide to its Inhibition of the Rheb-PDEδ Interaction
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Deltasonamide 1's inhibitory effect on the Rheb-PDEδ interaction against other known inhibitors. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound has emerged as a potent inhibitor of the interaction between the small GTPase Rheb and its chaperone protein PDEδ (phosphodiesterase delta). This interaction is crucial for the proper localization of Rheb to cellular membranes, a prerequisite for its activation of the mTORC1 signaling pathway.[1] Dysregulation of the Rheb-mTORC1 axis is implicated in various diseases, including cancer, making the Rheb-PDEδ interaction an attractive therapeutic target. This guide delves into the experimental validation of this compound's inhibitory activity, comparing its performance with other PDEδ inhibitors, namely Deltazinone 1 and Deltarasin.
Comparative Analysis of Inhibitor Potency
The efficacy of this compound and its counterparts has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data, highlighting the superior in vitro binding affinity of this compound.
Table 1: In Vitro Binding Affinity of PDEδ Inhibitors
| Compound | Target | Method | Dissociation Constant (KD) |
| This compound | PDEδ | Competitive Fluorescence Polarization | 203 pM[1] |
| Deltazinone 1 | PDEδ | Competitive Fluorescence Polarization | 8 nM[1] |
| Deltarasin | PDEδ | Not Specified | ~60 nM[2] |
Table 2: Cellular Inhibitory Activity against Rheb-PDEδ Interaction
| Compound | Assay | Cell Line | IC50 |
| This compound | Yeast Two-Hybrid | Yeast | 0.397 µM (at 7h)[1] |
| Deltazinone 1 | Yeast Two-Hybrid | Yeast | 0.006 µM (at 7h)[1] |
| Deltarasin | FLIM-FRET | MDCK cells | 66 ± 5 nM[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Yeast Two-Hybrid Assay for Inhibitor Validation
This assay is used to assess the ability of a compound to disrupt the interaction between two proteins (bait and prey) in a cellular context.
-
Yeast Strain and Plasmids:
-
Use a suitable yeast reporter strain (e.g., L40) co-transformed with two plasmids:
-
A "bait" plasmid expressing Rheb fused to a DNA-binding domain (e.g., LexA).
-
A "prey" plasmid expressing PDEδ fused to a transcriptional activation domain (e.g., B42).
-
-
-
Culture and Treatment:
-
Grow co-transformed yeast cells in a selective medium lacking leucine and tryptophan to ensure the presence of both plasmids.
-
To assess the interaction, plate the yeast on a medium that is also deficient in histidine, a reporter gene product. Growth on this medium indicates a positive interaction.
-
For inhibitor testing, grow the yeast in liquid culture and treat with varying concentrations of this compound, Deltazinone 1, or a vehicle control (e.g., DMSO).
-
-
Readout:
-
Interaction strength can be quantified using a β-galactosidase assay, where the enzyme activity is proportional to the strength of the protein-protein interaction.
-
Plate the treated yeast cells on a medium containing X-gal. The development of blue color indicates β-galactosidase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the interaction by 50%.[1]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the binding affinity and kinetics between a ligand and an analyte in real-time.
-
Chip Preparation:
-
Immobilize recombinant human PDEδ protein onto a sensor chip (e.g., CM5) via amine coupling.
-
-
Binding Analysis:
-
Inject serial dilutions of this compound (analyte) over the sensor chip surface at a constant flow rate.
-
A reference flow cell without immobilized PDEδ should be used to subtract non-specific binding.
-
-
Data Analysis:
-
The binding events are detected as a change in the refractive index, measured in resonance units (RU).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Place a solution of purified recombinant PDEδ protein in the sample cell of the calorimeter.
-
Load a solution of this compound into the injection syringe. Both solutions should be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
Perform a series of injections of this compound into the PDEδ solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KA, the inverse of KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Cellular Assay for mTORC1 Signaling Inhibition
This assay evaluates the functional consequence of inhibiting the Rheb-PDEδ interaction by measuring the phosphorylation of downstream targets of mTORC1.
-
Cell Culture and Treatment:
-
Culture a suitable cell line, such as Tsc2-null Mouse Embryonic Fibroblasts (MEFs) which have hyperactivated mTORC1 signaling, in appropriate media.[1]
-
Treat the cells with different concentrations of this compound or other inhibitors for a specified period.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated S6 Kinase (p-S6K) and total S6K, as well as other mTORC1 targets.
-
-
Analysis:
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, which reflects the level of mTORC1 activity.
-
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Rheb-PDEδ-mTORC1 Signaling Pathway and Inhibition by this compound.
Caption: Yeast Two-Hybrid Experimental Workflow for Inhibitor Screening.
Caption: Logical Flow of this compound's Mechanism of Action.
References
A Comparative Guide to the Cellular Permeability of Deltasonamide 1 and Deltazinone 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular permeability of two notable PDEδ (Phosphodiesterase delta) inhibitors, Deltasonamide 1 and Deltazinone 1. While direct quantitative comparative studies on the permeability of these specific compounds are not extensively available in peer-reviewed literature, this document synthesizes published qualitative assessments and contextual data to offer insights into their relative cell penetration capabilities. The guide also includes a standard experimental protocol for assessing cellular permeability, providing a framework for how such data would be quantitatively determined.
Introduction to PDEδ Inhibitors
This compound and Deltazinone 1 are small molecule inhibitors targeting the prenyl-binding pocket of PDEδ.[1][2][3] This protein is critical for the cellular trafficking and plasma membrane localization of oncogenic KRAS, a key driver in many human cancers.[1][2] By inhibiting the PDEδ-KRAS interaction, these compounds can disrupt KRAS signaling, thereby impeding the proliferation of KRAS-dependent cancer cells. A crucial factor in the therapeutic efficacy of such inhibitors is their ability to cross the cell membrane and reach their intracellular target. Therefore, understanding their cellular permeability is paramount for further drug development.
Permeability Profile Comparison
Direct quantitative permeability coefficients (e.g., Papp) for this compound and Deltazinone 1 are not publicly available. However, the existing literature provides a qualitative consensus suggesting that both compounds face challenges with cellular entry, albeit for potentially different reasons.
It has been noted that the Deltasonamide class of compounds, despite high in vitro affinity for their target, exhibit significantly lower potency in cellular assays.[4] This discrepancy is largely attributed to poor cellular penetration. For instance, a close analog, Deltasonamide 2, showed a 650- to 1300-fold difference between its in vitro affinity and its activity in cellular inhibition assays, highlighting a substantial permeability barrier.[4][5] This is consistent with observations that Deltasonamides have low partitioning coefficients, which suggests poor passive diffusion across the lipid bilayer of the cell membrane.[4]
Deltazinone 1 was developed as a more selective PDEδ inhibitor with reduced cytotoxicity compared to its predecessor, Deltarasin.[1][2][3] While it shows a dose-dependent inhibitory response in KRAS-dependent cell lines, its overall efficacy in vivo has been limited.[1] This has been linked to poor metabolic stability, which, while distinct from permeability, can also contribute to low intracellular concentrations of the active compound.[3] In cellular assays comparing a newer generation inhibitor (36l) with Deltazinone 1 (referred to as compound 2 in the study), Deltazinone 1 was found to be "totally inactive" (IC50 > 100 μmol/L) against primary pancreatic cancer cell lines, while the newer compound with moderate permeability showed potent activity.[3] This implies that Deltazinone 1's ability to accumulate in cells to a therapeutically relevant concentration is limited.
Summary of Qualitative Permeability Data
| Compound | Class | Reported Permeability Issues | Supporting Evidence |
| This compound | Bis-sulfonamide | Low/Poor | Characterized by a low partitioning coefficient.[4] A significant disparity (up to 1300-fold) is observed between in vitro target affinity and cellular activity for its analog, Deltasonamide 2, suggesting poor cell penetration.[4][5] |
| Deltazinone 1 | Pyrazolopyridazinone | Low/Poor | Described as having poor metabolic stability, limiting in vivo efficacy.[3] Found to be inactive in cellular assays where newer, more permeable compounds were potent, suggesting insufficient intracellular accumulation.[3] |
Standard Experimental Protocol: Caco-2 Permeability Assay
To quantitatively assess and compare the cellular permeability of compounds like this compound and Deltazinone 1, a Caco-2 permeability assay is the industry-standard method. This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Objective: To determine the rate of transport of a test compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
Test compounds (this compound, Deltazinone 1)
-
Control compounds (e.g., Propranolol for high permeability, Lucifer Yellow for low permeability/monolayer integrity)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Caco-2 cells are seeded onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm². The cells are maintained for 21-25 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, the integrity of the cell monolayer is confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² is generally considered acceptable. Additionally, the permeability of a low-permeability marker like Lucifer Yellow is assessed.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is removed from both the apical (AP) and basolateral (BL) chambers.
-
The monolayer is washed with pre-warmed HBSS.
-
The test compound (e.g., 10 µM this compound in HBSS) is added to the AP (donor) chamber.
-
Fresh HBSS without the compound is added to the BL (receiver) chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS. A sample is also taken from the donor chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical):
-
The procedure is repeated, but the test compound is added to the BL (donor) chamber and samples are collected from the AP (receiver) chamber. This helps determine if the compound is subject to active efflux.
-
-
Sample Analysis: The concentration of the test compound in all collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the insert (cm²).
-
C0 is the initial concentration in the donor chamber.
-
-
The efflux ratio (ER) is calculated as: Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
-
Visualizations
The following diagrams illustrate the key signaling pathway targeted by both compounds and the general workflow for assessing their permeability.
References
- 1. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazolopyridazinones as PDEδ inhibitors [scite.ai]
- 3. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utupub.fi [utupub.fi]
Validating the Downstream Signaling Effects of Deltasonamide 1 Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling effects of Deltasonamide 1, a potent PDE6δ inhibitor, validated through the use of knockout models. By presenting supporting experimental data and detailed methodologies, this document aims to offer a clear understanding of the on-target efficacy of this compound and its alternatives.
Introduction to this compound and its Mechanism of Action
This compound is a third-generation small molecule inhibitor of phosphodiesterase 6δ (PDE6δ) with picomolar affinity.[1] PDE6δ acts as a chaperone protein for farnesylated proteins, most notably KRas, facilitating their transport and localization to the plasma membrane. The proper membrane localization of KRas is critical for its subsequent activation of downstream pro-survival and proliferative signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.
By binding to the hydrophobic prenyl-binding pocket of PDE6δ, this compound disrupts the interaction between PDE6δ and KRas. This inhibition leads to the mislocalization of KRas to endomembranes, thereby preventing its activation and abrogating downstream signaling cascades. This targeted disruption of the KRas signaling pathway makes PDE6δ inhibitors like this compound a promising therapeutic strategy for cancers driven by oncogenic KRas mutations.
The Role of Knockout Models in Validating Drug Specificity
To rigorously validate that the observed effects of a drug are indeed due to its interaction with the intended target, researchers often employ knockout models. In these models, the gene encoding the target protein is permanently inactivated. By comparing the cellular response to the drug in wild-type (WT) cells versus knockout (KO) cells, it is possible to distinguish between on-target and off-target effects.
If a drug's efficacy is significantly diminished or completely absent in knockout cells, it provides strong evidence that the drug's mechanism of action is dependent on the presence of the target protein. This approach is crucial for confirming the specificity of targeted therapies like this compound.
Comparative Analysis of PDE6δ Inhibitors in Wild-Type vs. PDE6D Knockout Models
A key study utilized CRISPR-mediated knockout of PDE6D in mouse embryonic fibroblasts (MEFs) to assess the on-target selectivity of several PDE6δ inhibitors, including this compound. The anti-proliferative effects of these compounds were quantified using a drug sensitivity score (DSS3), where a higher score indicates greater efficacy.
The results demonstrated that the efficacy of this compound and other PDE6δ inhibitors was significantly reduced in the PDE6D KO cells compared to the WT cells. This reduction in the drug sensitivity score in the absence of PDE6D confirms that the anti-proliferative effects of these inhibitors are primarily mediated through their intended target.
Quantitative Data Summary
| Compound | Cell Line | Drug Sensitivity Score (DSS3) | PDE6D Selectivity |
| This compound | WT MEF | ~12 | 0.6 |
| PDE6D KO MEF | ~2 | ||
| Deltarasin | WT MEF | ~10 | 0.55 |
| PDE6D KO MEF | ~2.5 | ||
| Deltazinone 1 | WT MEF | ~8 | 0.5 |
| PDE6D KO MEF | ~2 | ||
| Deltaflexin 3 | WT MEF | ~15 | 0.7 |
| PDE6D KO MEF | ~1.5 |
Data adapted from a study on PDE6D inhibitors. The DSS3 scores are approximated from graphical representations in the source.[2] PDE6D selectivity was calculated as the ratio of the DSS3 score in WT cells to the sum of the DSS3 scores in WT and KO cells.[2]
Visualizing the Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of this compound.
References
A Head-to-Head Comparison of Deltasonamide 1 with Next-Generation PDEδ Inhibitors for KRas-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The strategic targeting of the interaction between phosphodiesterase-δ (PDEδ) and oncogenic KRas has emerged as a promising therapeutic avenue for a variety of cancers. PDEδ acts as a chaperone, binding to farnesylated KRas and facilitating its transport to the plasma membrane, a critical step for its signaling activity. Inhibition of this interaction sequesters KRas in the cytoplasm, thereby abrogating its oncogenic signaling. Deltasonamide 1, a potent PDEδ inhibitor, has demonstrated picomolar affinity for its target. This guide provides a head-to-head comparison of this compound with other next-generation PDEδ inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison of PDEδ Inhibitors
The development of PDEδ inhibitors has progressed from the first-in-class compound, Deltarasin, to more potent and specific molecules. The "next-generation" inhibitors, including the Deltasonamide series, Deltazinones, and Deltaflexins, have been engineered to overcome challenges such as cellular permeability and ejection from the PDEδ binding pocket by the Arl2 GTPase. The following tables summarize the key performance metrics of this compound and its counterparts.
| Inhibitor | Target | Binding Affinity (K D ) | Reference |
| This compound | PDEδ | 203 pM | [1] |
| Deltarasin | PDEδ | ~25 nM | [2] |
| Deltazinone 1 | PDEδ | ~60 nM (in-cell) | [3] |
| Deltaflexin-1 | PDEδ | 3.61 µM | [4] |
| Compound 36l | PDEδ | 127 nM | [5][6] |
| Deltaflexin 3 | PDEδ | low nM | [7] |
| Compound 17d (dual inhibitor) | PDEδ/NAMPT | 0.410 nM (for PDEδ) | [8][9] |
Table 1: In Vitro Binding Affinity of PDEδ Inhibitors. This table provides a comparative overview of the binding affinities of various PDEδ inhibitors to their target.
| Inhibitor | Cell Line | Cancer Type | IC 50 /EC 50 | Reference |
| This compound | hPDAC cell lines | Pancreatic Cancer | 0.375-12 µM (inhibited proliferation) | [1] |
| Deltarasin | A549 | Lung Cancer | 5.29 µM | [2] |
| Deltarasin | H358 | Lung Cancer | 4.21 µM | [2] |
| Deltarasin | Panc-Tu-I, Capan-1, MIA PaCa-2 | Pancreatic Cancer | 3-5 µM (induced cell death) | [3] |
| Deltazinone 1 | Panc-Tu-I, Capan-1, MIA PaCa-2 | Pancreatic Cancer | Sub-µM to 24 µM (inhibited growth) | [3][10] |
| Deltaflexin-1 | HCT116 (KRas G13D) | Colorectal Cancer | 11 µM | [4][11] |
| Deltaflexin-1 | MDA-MB-231 (KRas G13D) | Breast Cancer | 7.2 µM | [4][11] |
| Deltaflexin-1 | HT-29 (KRas wt) | Colorectal Cancer | 40 µM | [4][11] |
| Compound 36l | Mia PaCa-2 | Pancreatic Cancer | 6.67 µM | [6] |
Table 2: Cellular Activity of PDEδ Inhibitors in KRas-Mutant Cancer Cell Lines. This table summarizes the half-maximal inhibitory or effective concentrations of various PDEδ inhibitors on the proliferation of different cancer cell lines.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PDEδ inhibitors and the methods used to evaluate them, the following diagrams illustrate the PDEδ-KRas signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: PDEδ-KRas Signaling Pathway and Point of Inhibition. This diagram illustrates how PDEδ chaperones farnesylated KRas to the plasma membrane, leading to downstream oncogenic signaling. PDEδ inhibitors block this interaction, causing mislocalization of KRas to endomembranes and subsequent inhibition of its function. The GTPase Arl2 can mediate the release of KRas from PDEδ, a mechanism that next-generation inhibitors are designed to overcome.
Caption: Experimental Workflow for PDEδ Inhibitor Evaluation. This flowchart outlines the typical progression of experiments to characterize novel PDEδ inhibitors, from initial in vitro binding and enzymatic assays to cellular and in vivo efficacy and safety studies.
Detailed Experimental Protocols
A comprehensive evaluation of PDEδ inhibitors requires a suite of well-defined experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (K D ) of an inhibitor to PDEδ.
Principle: This assay measures the change in the polarization of fluorescently labeled farnesylated KRas peptide upon binding to the larger PDEδ protein. Competitive displacement of the fluorescent peptide by an inhibitor results in a decrease in fluorescence polarization.
Materials:
-
Recombinant human PDEδ protein
-
Fluorescently labeled (e.g., FITC) farnesylated KRas C-terminal peptide
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test inhibitors
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 384-well plate, add a fixed concentration of PDEδ protein and the fluorescently labeled KRas peptide.
-
Add the serially diluted inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no PDEδ (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC 50 value from the dose-response curve and convert it to a K i value using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of inhibitor binding to PDEδ.
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.
Materials:
-
Purified recombinant human PDEδ protein
-
Test inhibitor
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the PDEδ protein and dissolve the inhibitor in the same dialysis buffer to minimize heats of dilution.
-
Load the PDEδ solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the K D , n, and ΔH.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the inhibitor binds to PDEδ in a cellular context.[12][13][14]
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.[12][13]
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2, HCT116)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for PDEδ
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a small volume of lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PDEδ in each sample by Western blotting.
-
Plot the amount of soluble PDEδ as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[12]
Cell Proliferation Assay
Objective: To determine the effect of the inhibitor on the growth of cancer cells.
Principle: Various methods can be used to quantify cell number or metabolic activity as a measure of cell proliferation. The Real-Time Cell Analyzer (RTCA) system, for example, measures changes in electrical impedance as cells attach and proliferate on microelectrodes.
Materials:
-
KRas-dependent cancer cell line (e.g., Panc-1, SW480)
-
Complete cell culture medium
-
Test inhibitor
-
Real-Time Cell Analyzer (RTCA) instrument and E-plates, or reagents for other proliferation assays (e.g., MTT, CyQUANT)
Procedure (using RTCA):
-
Seed cells in the wells of an E-plate and monitor their baseline impedance until they enter logarithmic growth phase.
-
Add serial dilutions of the test inhibitor to the wells.
-
Continue to monitor the cell index (a measure of impedance) in real-time for 48-72 hours.
-
Plot the cell index over time for each inhibitor concentration.
-
Calculate the IC 50 value from the dose-response curve at a specific time point.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.[15][16]
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the inhibitor on tumor growth is then monitored over time.[15]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRas-mutant cancer cell line
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement and downstream signaling).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
The landscape of PDEδ inhibitors is rapidly evolving, with next-generation compounds demonstrating significant improvements in potency and cellular activity over the initial lead, Deltarasin. This compound stands out for its exceptional picomolar binding affinity. However, in vitro potency does not always translate directly to cellular efficacy, as highlighted by the micromolar IC 50 values observed for many of these compounds. This discrepancy can be attributed to factors such as cell permeability and the intracellular concentration of Arl2.
The choice of a PDEδ inhibitor for a particular study will depend on the specific research question. For in vitro biochemical and structural studies, high-affinity compounds like this compound are ideal. For cell-based and in vivo studies, inhibitors with a proven track record of cellular activity and in vivo efficacy, such as some of the newer generation compounds like the Deltaflexins and the spiro-cyclic inhibitors, may be more appropriate. The detailed protocols provided in this guide should enable researchers to rigorously evaluate and compare the performance of these and other emerging PDEδ inhibitors in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pyrazolopyridazinones as PDEδ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel KRAS‒PDE δ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent PDEδ/NAMPT Dual Inhibitors: Preclinical Evaluation in KRAS Mutant Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Deltasonamide 1: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Deltasonamide 1 could not be located. The following disposal procedures are based on general best practices for handling potent, non-hazardous pharmaceutical compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This compound is a potent inhibitor of the PDE6δ-KRas interaction, utilized in cancer research.[1] Proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides a framework for the safe handling and disposal of this compound waste.
I. Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment is necessary. While a specific SDS is unavailable, related compounds and general chemical principles suggest that this compound should be handled with care.
Key Considerations:
-
Toxicity: As a potent biological agent, this compound may have toxicological properties that are not fully characterized. Assume it is a toxic substance.
-
Physical Form: this compound is typically a solid powder.[2]
-
Solvents: Solutions of this compound will also be considered hazardous waste, with the hazard classification determined by the solvent used (e.g., DMSO, ethanol).
Waste Classification:
Based on U.S. Environmental Protection Agency (EPA) guidelines, laboratory chemical waste is broadly classified as hazardous or non-hazardous. Due to its biological potency, this compound waste should be managed as hazardous waste until determined otherwise by a qualified EHS professional.
II. Personal Protective Equipment (PPE)
When handling this compound, either in pure form or in solution, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary when handling the powder form to avoid inhalation.
III. Disposal Procedures
The proper disposal of this compound involves a multi-step process, from segregation at the point of generation to final pickup by trained EHS personnel.
Step 1: Waste Segregation
Proper segregation is the foundation of safe and compliant chemical waste disposal.[3]
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent rinses of emptied containers.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or glass Pasteur pipettes.
-
Step 2: Waste Collection and Labeling
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection.[4][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) and their approximate concentrations, and the accumulation start date.[4][5]
Step 3: Storage
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent spills or evaporation.
-
Segregate incompatible waste streams to prevent dangerous reactions.
Step 4: Disposal Request
-
Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.
-
Do not dispose of this compound waste down the drain or in the regular trash.[6]
The following table summarizes the disposal streams for different types of this compound waste:
| Waste Type | Container | Disposal Procedure |
| Solid Waste (powder, contaminated consumables) | Labeled, sealed, and compatible solid waste container. | Collect in a designated hazardous waste container. Request EHS pickup. |
| Liquid Waste (solutions, rinsates) | Labeled, sealed, and compatible liquid waste container. | Collect in a designated hazardous waste container. Do not mix with incompatible solvents. Request EHS pickup. |
| Sharps Waste (contaminated needles, etc.) | Puncture-resistant sharps container. | Place directly into the sharps container. When full, seal and request EHS pickup. |
| Empty Containers | Original container. | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container as regular glass or plastic waste, or as directed by your EHS department.[4] |
Experimental Protocols Cited
While no experimental protocols for the disposal of this compound are available, general laboratory waste handling procedures form the basis of the recommendations provided. These are standard protocols adopted by most research institutions and are in line with guidelines from regulatory bodies like the EPA.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: Workflow for this compound Waste Disposal.
Caption: Procedure for Empty Container Disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Logistical Information for Handling Deltasonamide 1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Deltasonamide 1. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE. This guidance is based on general laboratory safety principles and information available for similar compounds, such as Deltasonamide 2 hydrochloride.
| Body Part | Required PPE | Rationale |
| Eyes | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dust or aerosols. For operations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary. |
General Hygiene and Safety Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Ensure emergency eyewash stations and safety showers are readily accessible.
First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following first aid measures are recommended based on the Safety Data Sheet for the related compound, Deltasonamide 2 hydrochloride[1]:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Physicochemical and Toxicity Data
The following table summarizes key quantitative data for this compound. It is important to note that specific toxicity data for this compound is limited, and the information provided for related compounds suggests a potential for general toxicity[2][3].
| Property | Value | Reference |
| Molecular Formula | C30H39ClN6O4S2 | [4] |
| Molecular Weight | 647.25 g/mol | [4] |
| CAS Number | 2088485-33-8 | [4] |
| Appearance | Solid | [4] |
| Storage | Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 6 months. | [4] |
| Binding Affinity (Kd) | 203 pM (for PDE6δ/KRas interaction) | [4][5] |
Operational and Disposal Plans
Handling and Storage:
-
This compound should be handled by trained personnel in a laboratory setting.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Follow the specific storage temperature guidelines provided by the supplier to ensure stability.[4][5]
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local regulations.
-
It is recommended to use a licensed professional waste disposal service to dispose of this material.
-
Do not allow the product to enter drains or waterways.[1]
Mechanism of Action: Inhibition of the PDE6δ-KRas Interaction
This compound is a potent inhibitor of the interaction between phosphodiesterase delta (PDE6δ) and KRas.[5] PDE6δ acts as a chaperone protein for farnesylated KRas, transporting it from the Golgi apparatus to the plasma membrane. By binding to the prenyl-binding pocket of PDE6δ, this compound prevents the binding of KRas, thereby inhibiting its trafficking and subsequent signaling activity. This disruption of KRas localization is a key mechanism for its anti-proliferative effects in cancer cells with KRas mutations.
Caption: this compound inhibits the trafficking of KRas to the plasma membrane.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
